3,10-Perylenedione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5796-93-0 |
|---|---|
Molecular Formula |
C20H10O2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
perylene-3,10-dione |
InChI |
InChI=1S/C20H10O2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10H |
InChI Key |
FUTARTAINOHELR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC=C4C3=C(C=CC4=O)C5=C2C(=C1)C(=O)C=C5 |
Origin of Product |
United States |
Synthetic Methodologies for 3,10 Perylenedione and Its Structural Analogs
Direct Oxidation Routes for 3,10-Perylenedione
Direct oxidation strategies offer pathways to synthesize this compound from perylene (B46583) without the need for complex multi-step procedures. These methods leverage electrochemical potentials or light energy to induce the desired chemical transformation.
Electrochemical Oxidation of Perylene Precursors
A prominent and environmentally benign method for synthesizing this compound is through the electrochemical oxidation of perylene. smolecule.comacs.org This approach is noted for its high efficiency and selectivity, particularly when conducted within specific nanostructured environments. smolecule.com Recent research demonstrates that this process can be achieved without the use of metal catalysts or organic solvents, which are often required in traditional chemical oxidation methods. acs.orgnih.govresearcher.life
A key innovation in the electrochemical synthesis of this compound is the use of activated carbon (AC) nanopores as nanoreactors. acs.orgacs.orgnih.gov The high surface area and unique pore structure of activated carbon provide a confined environment for the reaction. acs.org AC materials possessing both micropores and mesopores (with sizes ranging from 2 to 4 nm) are particularly effective. acs.org In this method, perylene is first adsorbed onto the activated carbon from the gas phase. acs.orgnih.gov The perylene-adsorbed AC is then used as an electrode, and the electrochemical oxidation occurs within these nanopores. acs.orgnih.gov This pore confinement is crucial for guiding the selective synthesis of this compound, a feat that is difficult to achieve under conventional conditions. acs.org The resulting this compound is hybridized within the AC nanopores, where it exhibits a rapid and reversible two-electron redox reaction due to the large contact interface with the conductive carbon surface. acs.orgnih.gov
The choice of electrolyte is critical for the efficiency and stability of the electrochemical oxidation process. beilstein-journals.org In the synthesis of this compound within activated carbon nanopores, aqueous acidic media, specifically aqueous sulfuric acid (H₂SO₄), has been successfully employed as the electrolyte. acs.orgacs.orgnih.gov The electrolyte facilitates the necessary ion conduction for the redox reactions to occur. jst.go.jp Perylene is electrochemically oxidized to this compound in the AC nanopores at potentials above 0.7 V vs Ag/AgCl in this medium. acs.orgnih.gov The use of an aqueous electrolyte system is advantageous as it is an environmentally benign alternative to organic solvents. acs.org
The nanopores of activated carbon function as nanoreactors that promote the selective oxidation of perylene to this compound. acs.orgacs.org This selectivity arises from the pore confinement effect, which can facilitate reactions that are otherwise unattainable. acs.org The confined space within the nanopores likely influences the orientation and reactivity of the adsorbed perylene molecules, favoring oxidation at the 3 and 10 positions. This method avoids the formation of other oxidation products, leading to a targeted synthesis. acs.org The large interface between the conductive carbon pore surfaces and the perylene molecules ensures an efficient charge transfer, driving the rapid and reversible redox reaction that forms the desired dione (B5365651). acs.orgnih.gov
A significant advantage of this synthetic method is the ability to precisely control the amount of reactant. acs.orgnih.gov Perylene is adsorbed onto the activated carbon in the gas phase, a solvent-free process that allows for its complete adsorption as long as the amount does not surpass the saturated adsorption capacity of the AC. acs.orgacs.org This accurate control over the adsorbed precursor amount is crucial for optimizing the yield of this compound and, consequently, the performance of the resulting material in applications such as electrochemical capacitors. acs.orgacs.org Research has shown that varying the amount of adsorbed perylene directly impacts the volumetric capacitance of the final hybrid material. acs.orgacs.org
Table 1: Effect of Adsorbed Perylene Amount on Electrochemical Performance
| Amount of Adsorbed Perylene (mmol per gram of AC) | Volumetric Capacitance at 0.05 A g⁻¹ (F cm⁻³) | Capacitance Retention at 10 A g⁻¹ (%) |
| 0 (Pristine AC) | 117 | 46% |
| 5 | 299 | 61% |
This table is based on data from three-electrode cell measurements. acs.org
Mechanisms of Selective Formation within Confined Environments
Photochemical Oxidation of Perylene
This compound can also be formed through the photochemical oxidation of perylene. researchgate.net Studies on the photodegradation of perylene adsorbed on surfaces mimicking atmospheric particulate matter have identified this compound as one of the major photoproducts, alongside 1,12-perylenedione. researchgate.net The photochemical reaction is significantly influenced by the environment in which the perylene is adsorbed. researchgate.net The formation of the diones is proposed to occur through a mixed pathway involving both Type I (radical cation) and Type II (singlet oxygen) mechanisms. researchgate.net The process can be initiated by the photoionization of perylene to form a radical cation, or by the reaction with singlet molecular oxygen. researchgate.net
Singlet Oxygen (¹O₂) Mediated Pathways
One of the proposed mechanisms for the formation of this compound involves the reaction of perylene with singlet oxygen (¹O₂). researchgate.net Singlet oxygen, a highly reactive electronically excited state of molecular oxygen, can be generated through energy transfer from an excited photosensitizer. In this Type II pathway, the photosensitized perylene molecule transfers its excess energy to ground-state triplet oxygen, producing singlet oxygen. This highly electrophilic species can then attack the electron-rich perylene molecule, leading to the formation of endoperoxides which can subsequently decompose to yield dione products, including this compound. nii.ac.jpresearchgate.netrsc.org The generation of singlet oxygen has been quantified for some perylene derivatives, supporting the viability of this pathway. nii.ac.jpresearchgate.netosf.io
Perylene Radical-Cation Dependent Mechanisms
An alternative, or concurrent, pathway involves the formation of a perylene radical-cation. This is characteristic of a Type I photochemical reaction. researchgate.net In this mechanism, the initial step is the photoionization of the perylene molecule, where it absorbs a photon and ejects an electron, forming a radical cation (Perylene•⁺). researchgate.net This highly reactive intermediate can then react with water or other nucleophiles present in the environment. Subsequent oxidation and rearrangement steps lead to the formation of hydroxylated intermediates which can be further oxidized to produce this compound. researchgate.net The formation of radical cations is a proposed initial process in the photochemical reactions of many polycyclic aromatic hydrocarbons (PAHs). researchgate.net
Environmental Influence on Photodegradation Products in Adsorbed States
The photodegradation of perylene and the resulting product distribution, including the formation of this compound, are significantly influenced by the environment in which the reaction occurs. researchgate.net When perylene is adsorbed onto surfaces, such as silica (B1680970) gel, which can simulate atmospheric mineral particles, the nature of the photoproducts can differ from those formed in solution. researchgate.netresearchgate.net The presence of water, inorganic ions like nitrate, and organic matter such as fulvic acid can all impact the photochemical transformation. researchgate.net For instance, the presence of oxygen and moisture has been shown to enhance the photolysis of PAHs on soil surfaces. researchgate.net The specific surface properties of the adsorbent can affect the stability and reactivity of intermediates, thereby influencing the final product ratios. nih.gov
Mixed Type I and Type II Photodegradation Pathways
Experimental evidence suggests that the photodegradation of perylene to form this compound and other products often proceeds through a combination of both Type I (radical-cation) and Type II (singlet oxygen) pathways. researchgate.netresearchgate.net The participation of both the perylene radical cation and singlet oxygen in the degradation route has been demonstrated. researchgate.net This mixed-pathway mechanism highlights the complexity of the photochemical processes that PAHs like perylene undergo in the environment. The relative contribution of each pathway can depend on various factors, including the specific reaction conditions, the nature of the solvent or adsorbent, and the presence of other chemical species. nii.ac.jpresearchgate.net
Derivatization and Functionalization Strategies for Perylenediones and Related Perylenes
The core structure of perylene and its oxidized forms, like perylenediones, serves as a versatile platform for the synthesis of a wide range of functional materials. A key strategy in this regard is the derivatization to form perylene diimides (PDIs), which are known for their exceptional chemical, thermal, and photostability, as well as their strong electron-accepting capabilities and high fluorescence quantum yields. dergipark.org.trmdpi.com
Condensation Reactions for Perylene Diimides (PDIs)
Perylene diimides are typically synthesized through condensation reactions involving a perylene tetracarboxylic acid derivative and a primary amine. This approach allows for the introduction of a wide variety of functional groups at the imide positions, thereby tuning the solubility, electronic properties, and self-assembly behavior of the resulting PDI. mdpi.com
The most common and direct route to symmetrically substituted perylene diimides is the condensation reaction of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with two equivalents of a primary amine. dergipark.org.trmdpi.comekb.eg This reaction is typically carried out at high temperatures in high-boiling point solvents such as quinoline, imidazole (B134444), or N-methyl-2-pyrrolidone (NMP). mdpi.comacs.org The use of a catalyst, most commonly zinc acetate, is often employed to facilitate the reaction and improve yields. dergipark.org.trmdpi.com
The general reaction scheme is as follows:
PTCDA + 2 R-NH₂ → PDI-(R)₂ + 2 H₂O
This method is highly efficient for producing symmetrical PDIs with a wide range of alkyl or aryl substituents. dergipark.org.trmdpi.com The choice of the primary amine is crucial as it determines the properties of the final PDI. For instance, using long-chain or branched alkylamines can enhance the solubility of the otherwise poorly soluble PDI core in common organic solvents. dergipark.org.tr
Unsymmetrically substituted PDIs can also be synthesized from PTCDA, although the process is more complex. One approach involves the partial hydrolysis of a symmetrically substituted PDI to yield a monoimide-monoanhydride intermediate, which can then be reacted with a different amine. dergipark.org.trmdpi.com
Table 1: Common Solvents and Catalysts for PDI Synthesis from PTCDA
| Solvent | Catalyst | Typical Reaction Temperature (°C) | Reference |
|---|---|---|---|
| Imidazole | Zinc Acetate | >140 | dergipark.org.tracs.org |
| Quinoline | Zinc Acetate | >140 | ekb.egacs.org |
| N-Methyl-2-pyrrolidone (NMP) | Zinc Acetate | >140 | mdpi.comacs.org |
| Toluene | None specified | >140 | acs.org |
| Dimethylformamide (DMF) | DBU | 20-60 | researchgate.net |
| Dimethyl Sulfoxide (DMSO) | K₂CO₃ | Higher temperatures | researchgate.net |
Control of Symmetrical vs. Unsymmetrical Substitutions
The functionalization of the imide positions of the perylene core is a primary method for tuning the solubility and electronic properties of these molecules. While the synthesis of symmetrically substituted PDIs is straightforward, the creation of unsymmetrical derivatives, with different substituents on each imide nitrogen, requires more nuanced approaches.
A significant challenge in synthesizing unsymmetrical PDIs is circumventing the multiple reaction and purification steps typically required. A facile and efficient one-step protocol has been developed to address this. acs.orgnih.gov This method involves reacting perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with a mixture of two different amines. researchgate.net By carefully controlling the stoichiometry of the amines, a statistical mixture of the symmetrical and the desired unsymmetrical PDI is produced. For example, reacting PTCDA with a combination of a solubilizing "swallowtail" alkyl amine and various substituted aryl amines can yield a range of unsymmetrical N-alkyl-N′-aryl perylene diimides in a single step. acs.orgnih.govresearchgate.net
This approach offers considerable flexibility, allowing for the incorporation of diverse functional groups without altering the fundamental electronic properties of the perylene core, as the imide nitrogen positions act as nodes in the π-orbital wavefunction. utah.edu Another strategy to achieve unsymmetrical substitution involves the degradation of a symmetrically substituted PDI, where an anion radical intermediate induces bond cleavage and allows for a subsequent nucleophilic substitution. researchgate.net
Direct Synthesis of Highly Pure Monoimides via Selective Precipitation
The synthesis of perylene tetracarboxylic monoimides, as opposed to diimides, presents a distinct synthetic challenge. A highly effective method for producing very pure monoimides leverages the principle of selective precipitation. utah.edu This technique relies on the significant difference in solubility between the monoimide product and the diimide byproduct in a specific solvent system. utah.edu
The reaction is typically carried out by reacting perylene dianhydride with a cycloalkyl amine in a mixed solvent, such as ethanol (B145695) and water. utah.edu The monoimide product, being largely insoluble in this medium, precipitates rapidly as it is formed. utah.edu This precipitation effectively removes the product from the reaction equilibrium, driving the reaction towards the monoimide and preventing the second imidization step that would lead to the diimide. utah.edu The resulting solid can be collected by simple filtration, yielding a highly pure product without the need for chromatographic purification. utah.edu The purity of the monoimide can be confirmed by converting it into a soluble, asymmetrically substituted diimide for characterization via NMR spectroscopy. utah.edu
A similar principle of precipitation-driven synthesis can be applied through the acidic hydrolysis of perylene tetracarboxylic acid tetraesters. In a mixed solvent system, the less soluble dibutyl-perylene-3,4-anhydride-9,10-dicarboxylate intermediate can be selectively formed and precipitated, achieving a yield of around 80%. colab.ws This asymmetrical intermediate can then be used to synthesize other monoimide derivatives in high yields. colab.ws
Core-Enlargement and π-System Extension Methodologies
Extending the conjugated π-system of the perylene core is crucial for modifying its optical and electronic properties, often leading to materials with red-shifted absorption and altered charge transport characteristics.
Palladium-Catalyzed Oxidative C-H/C-B Coupling for Arylation
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon bonds. Specifically, the direct arylation of the perylene core via C-H bond activation allows for the attachment of aryl groups without pre-functionalization of the perylene starting material. In a C-H/C-B coupling reaction, a palladium catalyst activates a C-H bond on the perylene skeleton and couples it with an organoboron compound, such as an arylboronic acid or ester.
This methodology is part of a broader class of reactions that have become indispensable in modern synthetic chemistry for their versatility and efficiency in constructing complex molecular architectures. nih.govresearchgate.net The use of a directing group can help control the regioselectivity of the C-H activation, ensuring the arylation occurs at a specific position on the core. kit.edu Such reactions provide a direct route to π-extended perylene derivatives, as demonstrated by the synthesis of 3,4,9-triphenylperylene and 3,4,9,10-tetraphenylperylene through palladium-catalyzed phenylation. acs.org
Intramolecular C-H/C-H Cyclizations (e.g., Scholl-type reactions)
The Scholl reaction is a classic and powerful method for extending π-systems through intramolecular oxidative cyclodehydrogenation. sci-hub.se This reaction creates new aryl-aryl bonds, effectively "zipping up" precursor molecules into larger, more rigid polycyclic aromatic hydrocarbons. chemrxiv.org It was first used in 1910 to synthesize perylene itself from 1,1'-binaphthyl. sci-hub.sechemrxiv.org
In the context of perylene derivatives, the Scholl reaction is used to fuse additional aromatic rings onto the core, leading to the formation of complex nanographene structures and multi-helicene systems. acs.orgacs.orgresearchgate.net The reaction is typically promoted by a combination of an oxidizing agent, such as iron(III) chloride (FeCl₃) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and a strong acid like triflic acid. acs.orgbeilstein-journals.org The reaction conditions can influence the outcome, with different reagents potentially favoring different cyclization pathways (e.g., radical cation vs. arenium ion mechanisms). researchgate.net While extremely effective, the harsh conditions can sometimes lead to undesired skeletal rearrangements or the formation of complex product mixtures, making purification challenging. sci-hub.sebeilstein-journals.org
Introduction of Heteroatoms and Modified Functional Groups
Replacing or modifying the functional groups on the perylene scaffold, particularly at the imide positions, is a key strategy for fine-tuning the molecule's properties for specific applications.
Thionation of Perylenediimides
Thionation is the process of replacing one or more of the carbonyl oxygen atoms in a perylenediimide with sulfur atoms. mdpi.comnih.gov This structural modification significantly alters the molecule's electronic characteristics, lowering the LUMO energy level and causing a red-shift in optical absorption. mdpi.comresearchgate.netresearchgate.net These changes can enhance electron mobility, making thionated PDIs promising candidates for n-channel organic field-effect transistors. researchgate.net
For many years, the primary method for thionation involved using Lawesson's reagent. mdpi.comnih.gov However, a major drawback of this reagent is the difficulty in controlling the degree of thionation, making it challenging to selectively produce mono-, di-, tri-, or the fully tetrathionated PDI. mdpi.comnih.gov
Recent investigations have identified a more effective alternative: a combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDSO), sometimes referred to as Curphey's reagent. mdpi.comacs.org This reagent combination has demonstrated significantly higher reactivity and selectivity compared to Lawesson's reagent. mdpi.comnih.govresearchgate.net It allows for a more controlled synthesis, enabling access to multi-thionated PDIs that are difficult to obtain using traditional methods. mdpi.comnih.gov
Data Tables
Table 1: Summary of Synthetic Methodologies
| Section | Methodology | Reagents/Conditions | Key Outcome |
| 2.2.1.2 | One-Step Unsymmetrical Synthesis | PTCDA, mixture of two different amines | Facile synthesis of N,N'-unsymmetrically substituted perylenediimides. acs.orgnih.gov |
| 2.2.1.3 | Selective Precipitation | Perylene dianhydride, cycloalkyl amine, ethanol/water | Direct synthesis of highly pure perylene monoimides without chromatography. utah.edu |
| 2.2.2.1 | Pd-Catalyzed C-H/C-B Coupling | Pd catalyst, arylboronic acid/ester | Direct arylation of the perylene core to extend the π-system. acs.org |
| 2.2.2.2 | Scholl Reaction | FeCl₃ or DDQ/acid | Intramolecular cyclization to create larger, π-extended polycyclic aromatics. acs.orgbeilstein-journals.org |
| 2.2.3.1 | Thionation | P₄S₁₀/HMDSO (Curphey's reagent) | Controlled replacement of imide oxygens with sulfur, yielding multi-thionated PDIs. mdpi.comnih.gov |
Incorporation of Hydrophobic or Hydrophilic Moieties
The solubility of perylene-based compounds is a crucial factor influencing their processability and application. The introduction of specific functional groups can render these typically hydrophobic molecules soluble in either organic or aqueous media.
Hydrophobic Moieties: To enhance solubility in organic solvents, long, branched alkyl chains or sterically bulky aryl groups are commonly attached to the imide positions of the perylene core. thieme-connect.commdpi.com This strategy effectively disrupts the strong π-π stacking between the planar perylene molecules, which is the primary cause of their poor solubility. thieme-connect.com For instance, the incorporation of 2,6-diisopropylphenyl or 2,6-diphenylphenyl (terphenyl) substituents at the imide positions has been shown to improve solubility. acs.org Similarly, attaching long linear cetyloxy side-chains at the 1,7-bay positions, in combination with various hydrophobic or hydrophilic segments at the imide positions, has been explored to modulate aggregation behavior. rsc.org
Hydrophilic Moieties: For applications in biological systems, enhancing water solubility is paramount. This is achieved by introducing ionic or non-ionic hydrophilic groups. rsc.org
Ionic Groups: Anionic groups like carboxylates, sulfonates, and phosphates, or cationic groups such as ammonium (B1175870) salts, can be incorporated to render the PDI derivatives water-soluble. rsc.org
Non-ionic Groups: A powerful alternative involves the attachment of non-ionic, polar moieties like poly(ethylene glycol) (PEG), polyglycerol dendrons, or carbohydrate derivatives. rsc.org These groups improve water solubility and are less sensitive to changes in pH and ionic strength, which is advantageous for biological applications. rsc.org The conjugation of amino acids, such as phenylalanine, tryptophan, and tyrosine, to the PDI core has also been investigated to increase interactions with biomolecules and improve solubility. nih.gov
Attachment of Electron Donors or Acceptors
Modifying the electronic properties of the perylene core is essential for its use in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This is typically achieved by attaching electron-donating or electron-withdrawing groups, primarily at the bay positions. mdpi.commdpi.com
Electron-Donating Groups: The introduction of electron-donating groups, such as amines (e.g., pyrrolidine) or phenoxy moieties, at the bay positions can significantly alter the electronic structure. mdpi.comnih.gov This functionalization raises the highest occupied molecular orbital (HOMO) energy level, leading to a red-shift in the absorption and emission spectra. mdpi.com This strategy has been used to create donor-acceptor systems where the perylene unit acts as the acceptor and the attached group as the donor. nih.govresearchgate.net For example, attaching electron-rich thiophene (B33073) derivatives to the bay positions of PDI creates donor-acceptor-donor (D-A-D) type small molecules for use in organic solar cells. researchgate.net
Electron-Withdrawing Groups: Conversely, attaching electron-withdrawing groups, such as nitro groups (-NO2) or halogens (e.g., -Cl, -Br), lowers both the HOMO and LUMO energy levels. mdpi.comthieme-connect.com Nitration of the perylene core, for instance, has emerged as a key strategy for creating intermediates that can be further functionalized. mdpi.com Bay-functionalization with electron-withdrawing groups is a common approach to fine-tune the electronic properties for applications as non-fullerene acceptors in OPVs. nih.gov
Functional Groups for Polymer or Biomolecule Conjugation
The ability to conjugate perylene derivatives to polymers and biomolecules opens up a vast array of advanced applications. This requires the introduction of specific reactive functional groups onto the perylene scaffold.
Polymer Conjugation: Functional groups that can participate in polymerization reactions or be grafted onto existing polymers are introduced. For example, PDI derivatives can be functionalized with groups suitable for incorporation into polymer backbones or as side chains, leading to materials with combined properties of the perylene chromophore and the polymer matrix.
Biomolecule Conjugation: For biological applications, PDIs are often conjugated to biomolecules like peptides and oligonucleotides (DNA). nih.govencyclopedia.pub This is typically achieved by introducing functional groups such as carboxylic acids or primary amines that can be readily coupled to the biomolecule using standard bioconjugation chemistry. rsc.orgacs.org For instance, PDI phosphoramidites have been synthesized to allow for their incorporation into DNA strands via solid-phase synthesis. diva-portal.org This approach enables the precise, DNA-programmed assembly of PDI molecules into well-defined nanostructures. diva-portal.org Similarly, conjugating peptides to PDIs can influence their self-assembly into specific architectures for bio-interfacing applications. acs.org
Strategies for Tailoring Bay and Imide Positions on Perylene Scaffolds
The synthesis of precisely functionalized perylene derivatives often requires multi-step procedures and regioselective control.
Imide Position Functionalization: Symmetrical N,N'-disubstituted PDIs are readily synthesized by the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with two equivalents of a primary amine. mdpi.commdpi.com The synthesis of asymmetrical PDIs, with different substituents at each imide position, is more challenging. Common methods include the partial hydrolysis of a symmetrical PDI to a monoimide-monoanhydride intermediate, followed by reaction with a different amine. nih.govmdpi.com
Bay Position Functionalization: Functionalization at the bay positions (1, 6, 7, and 12) is crucial for tuning the optoelectronic properties. nih.gov This is more synthetically demanding than imide functionalization and often requires prior modification of the imide positions to ensure solubility. mdpi.com
Halogenation: A common strategy involves the halogenation (bromination or chlorination) of the perylene core. mdpi.comnih.gov The resulting halogenated PDIs are versatile intermediates for subsequent nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov For example, 1,7-dibromo-PDIs can be selectively functionalized to introduce different groups at the bay positions. nih.gov
Nitration: An alternative to halogenation is the nitration of the PDI core, which provides key intermediates for further modification. mdpi.com
Regioselectivity: Achieving regioselective functionalization, especially for creating asymmetrically substituted bay-functionalized PDIs, is a significant synthetic challenge. Stepwise substitution reactions on di- or tetra-halogenated PDIs, with careful control of stoichiometry and reaction conditions, can provide access to complex, multiply functionalized perylene cores. nih.govthieme-connect.com For example, the synthesis of perylenes with four different substituents has been achieved through controlled nucleophilic aromatic substitution reactions on a 1,7-dibromoperylene monoimide derivative. nih.gov
Table of Research Findings on Perylene Functionalization
| Position | Functional Group/Moiety | Purpose/Effect | Example Synthetic Strategy | Reference |
|---|---|---|---|---|
| Imide | Branched Alkyl/Aryl Groups | Increase solubility in organic solvents | Condensation of PTCDA with bulky primary amines | thieme-connect.commdpi.com |
| Imide/Bay | PEG, Sulfonates, Carboxylates | Increase water solubility for biological applications | Attachment of hydrophilic groups via substitution reactions | rsc.org |
| Bay | Amines (e.g., Pyrrolidine), Phenoxy | Electron donation, red-shift of absorption/emission | Nucleophilic substitution on halogenated PDIs | mdpi.comnih.gov |
| Bay | Nitro groups, Halogens | Electron withdrawal, tuning of HOMO/LUMO levels | Electrophilic nitration or halogenation of the PDI core | mdpi.comthieme-connect.com |
| Imide | Amino Acids, Peptides | Bioconjugation, guided self-assembly | Condensation of PTCDA with amino acid esters | nih.govacs.org |
| Imide | Phosphoramidites | DNA conjugation for programmed assembly | Synthesis of asymmetric PDIs with a phosphoramidite (B1245037) group | diva-portal.org |
Advanced Spectroscopic and Structural Characterization of 3,10 Perylenedione Systems
Vibrational Spectroscopies
Vibrational spectroscopy provides a powerful, non-destructive means to investigate the molecular structure of 3,10-perylenedione. By probing the vibrational modes of its constituent chemical bonds, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy offer a molecular "fingerprint," enabling the identification of functional groups and elucidation of intra- and intermolecular interactions. edinst.comijcce.ac.ir
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. innovatechlabs.com The resulting spectrum reveals the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. pressbooks.pub For this compound, the key functional groups are the carbonyl (C=O) groups of the quinone moiety and the C-H and C=C bonds of the aromatic perylene (B46583) core.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibration Type |
| Aromatic C-H | 3000 - 3100 | Medium to Weak | Stretching |
| Carbonyl C=O | 1660 - 1690 | Strong | Stretching |
| Aromatic C=C | 1400 - 1600 | Medium to Weak | Ring Stretching |
| Aromatic C-H | 675 - 900 | Strong | Out-of-plane Bending |
This table presents expected FTIR absorption ranges for the functional groups in this compound based on established spectroscopic principles. libretexts.orgvscht.cz
Raman Spectroscopy for Molecular Structure and Intermolecular Interactions
The Raman spectrum of this compound is expected to be dominated by bands corresponding to the vibrations of the perylene core. These include the in-plane stretching and breathing modes of the aromatic rings. These signals provide a detailed fingerprint of the molecule's carbocyclic structure. nih.gov The C=O stretching vibrations are also Raman active and would appear in the spectrum.
Raman spectroscopy is particularly useful for studying intermolecular interactions. When this compound molecules aggregate, for example through π-π stacking, changes in the Raman spectrum can be observed. These changes may include shifts in peak positions, broadening of bands, and the appearance of new low-frequency modes (typically below 200 cm⁻¹) corresponding to lattice or intermolecular vibrations. oxinst.com This makes Raman spectroscopy a valuable tool for analyzing the solid-state packing and phase of this compound systems.
Electronic Absorption and Emission Spectroscopies
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of photons, typically in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. khanacademy.org These techniques provide fundamental insights into the conjugated π-electron system and excited-state properties of this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Bandwidth Analysis
UV-Vis absorption spectroscopy is a fundamental technique for characterizing conjugated systems. The absorption of UV or visible light promotes electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. msu.edu The spectrum of this compound is shaped by two main types of electronic transitions: π→π* transitions associated with the extensive conjugated system of the perylene core and n→π* transitions involving the non-bonding lone-pair electrons of the carbonyl oxygen atoms. libretexts.org
The π→π* transitions are typically intense (high molar absorptivity) and give rise to the characteristic absorption bands of the perylene chromophore. The extended conjugation in the perylene system significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), pushing these absorptions into the visible region of the spectrum. In contrast, the n→π* transitions of the quinone functionality are generally much weaker and may be observed as a lower-energy shoulder on the main absorption bands. libretexts.org For instance, studies on the electrochemical oxidation of perylene confirm the formation of this compound through its distinct UV-Vis spectrum. acs.org
| Transition Type | Typical Wavelength Region | Molar Absorptivity (ε) | Associated Orbitals |
| π→π | Visible (e.g., 400-600 nm) | High (~10⁴ - 10⁵) | Perylene aromatic system |
| n→π | Near UV / Visible | Low (<2000) | Carbonyl lone pairs |
This table provides a generalized overview of the electronic transitions expected for this compound. libretexts.org
Fluorescence Spectroscopy for Quantum Yield Determination and Emission Profiles
Fluorescence is the emission of light from a molecule after it has been electronically excited. edinst.com While the parent compound, perylene, is renowned for its high fluorescence quantum yield, the introduction of carbonyl groups to form this compound significantly alters its emission properties. The presence of the quinone structure can provide pathways for non-radiative decay, often leading to fluorescence quenching.
However, some perylene dione (B5365651) derivatives have been shown to be fluorescent, often in the far-red region of the spectrum, with properties that are highly dependent on the substitution pattern and molecular environment. researchgate.net The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter for quantifying emission efficiency. For some perylene derivatives, this value can be significant, reaching up to 0.5 in certain solvents. researchgate.net The emission spectrum of this compound, if fluorescent, would be expected to be a mirror image of its absorption spectrum and be red-shifted (a Stokes shift). Some reports suggest that this compound's fluorescent properties could make it a candidate for biological imaging applications, though its quantum yield may be low. escholarship.orgontosight.ai
Analysis of Spectroscopic Shifts and Intensity Changes upon Derivatization or Aggregation
The electronic absorption and emission spectra of this compound are highly sensitive to its local environment. This sensitivity can be exploited to study the effects of chemical modification (derivatization) or self-assembly (aggregation).
Solvatochromism: Changing the polarity of the solvent can lead to shifts in the absorption and emission maxima, a phenomenon known as solvatochromism. ijcce.ac.ir Polar solvents can stabilize the ground or excited state of the molecule to different extents. For example, π→π* transitions often exhibit a bathochromic (red) shift in more polar solvents, as the excited state is typically more polar than the ground state and is thus stabilized by the solvent. libretexts.org Conversely, n→π* transitions often show a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding. libretexts.org
Aggregation: The tendency of planar aromatic molecules like this compound to form aggregates via π-π stacking also leads to distinct spectroscopic changes. The formation of so-called H-aggregates (face-to-face stacking) typically results in a blue shift of the main absorption band and a decrease in fluorescence intensity. This is due to exciton (B1674681) coupling between the interacting chromophores, which splits the excited state energy levels. researchgate.net Conversely, J-aggregates (head-to-tail arrangement) lead to a red-shifted absorption band. Analyzing these spectral shifts provides valuable information on the geometry and strength of intermolecular interactions in condensed phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex systems like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H NMR) and Carbon (¹³C NMR) for Structural Elucidation
One-dimensional ¹H and ¹³C NMR are fundamental techniques for determining the basic structure of this compound. The high degree of symmetry in the this compound molecule simplifies its NMR spectra. The molecule possesses a C2 axis of symmetry, which means there are fewer unique proton and carbon signals than the total number of atoms would suggest.
The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of the ten protons on the perylene core are dictated by their electronic environment, which is influenced by the electron-withdrawing nature of the two carbonyl groups.
The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical nature (aromatic, carbonyl). libretexts.org Carbonyl carbons typically resonate far downfield (around 180-200 ppm), while the sp²-hybridized aromatic carbons appear in a broad range from approximately 110 to 150 ppm. libretexts.orgoregonstate.eduucl.ac.uk Due to the low natural abundance of the ¹³C isotope, acquiring these spectra often requires more concentrated samples or longer experiment times compared to ¹H NMR. libretexts.org
While specific, experimentally verified high-resolution NMR data for the parent this compound is not extensively published, a representative spectrum can be hypothesized based on known chemical shift ranges for polycyclic aromatic quinones. A recent study confirmed the synthesis of this compound (PERD) from perylene (PER) via electrochemical oxidation and used ¹H NMR to confirm the structure of the extracted product. acs.org
Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes, showing expected regions and multiplicities based on the compound's structure. Actual values may vary.)
| ¹H NMR (in CDCl₃, 500 MHz) | ¹³C NMR (in CDCl₃, 125 MHz) | |||
|---|---|---|---|---|
| Position | Expected δ (ppm) | Multiplicity | Position | Expected δ (ppm) |
| H-1, H-6, H-7, H-12 | 8.0 - 8.5 | Doublet | C-3, C-10 | ~185 |
| H-2, H-5, H-8, H-11 | 7.5 - 8.0 | Doublet | Aromatic Quaternary | 130 - 140 |
| H-4, H-9 | 8.5 - 9.0 | Singlet | Aromatic CH | 120 - 130 |
Two-Dimensional NMR Techniques for Complex Structures
For more complex or substituted perylenedione derivatives where the symmetry is broken, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. mdpi.comipb.pt These experiments correlate signals based on J-coupling (through-bond) or the Nuclear Overhauser Effect (through-space), providing a complete picture of the molecular structure. nih.govnih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in a COSY spectrum reveal ¹H-¹H connectivities, allowing for the tracing of proton networks within the molecule. maas.edu.mmnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. It is invaluable for assigning carbon signals based on their known proton assignments. nih.govnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different spin systems and for identifying the positions of quaternary carbons and functional groups by observing their correlations to nearby protons. nih.govmaas.edu.mmnih.gov
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. They are particularly useful for determining stereochemistry and the three-dimensional conformation of complex molecules, such as in perylenequinones with chiral axes where atropisomerism is possible. nih.gov
The structural elucidation of naturally occurring, highly substituted perylenequinones like scutiaquinones and gymnochromes has been heavily reliant on the combined use of these 2D NMR methods to assign their complex structures and relative stereochemistry. nih.govnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Molecular Weight Confirmation
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of new or synthesized compounds like this compound. uni-rostock.de Unlike low-resolution mass spectrometry which provides a nominal (integer) mass, HRMS instruments can measure m/z values to several decimal places. bioanalysis-zone.comlabmanager.com This high accuracy allows for the calculation of a unique elemental formula.
The molecular formula of this compound is C₂₀H₁₀O₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), and oxygen (¹⁶O = 15.994915 u), the theoretical monoisotopic mass can be calculated with high precision. An experimentally measured mass from an HRMS instrument that matches this theoretical value provides unambiguous confirmation of the compound's elemental formula. bioanalysis-zone.com
Comparison of Nominal vs. Exact Mass for C₂₀H₁₀O₂
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₀H₁₀O₂ | Defines the elemental composition. |
| Nominal Mass | 282 Da | Integer mass, can correspond to multiple formulas. |
| Theoretical Exact Mass | 282.06808 u | Precise mass calculated from most abundant isotopes. |
| Experimental HRMS Result | e.g., 282.0681 u | Confirms the elemental formula within a few parts-per-million (ppm) accuracy. bioanalysis-zone.com |
Identification of Reaction Products and Mechanistic Intermediates
Mass spectrometry is not only used for final product characterization but also for monitoring reaction progress and identifying transient species. nih.govnih.gov Techniques like electrospray ionization (ESI-MS) coupled with liquid chromatography (LC-MS) or direct infusion can provide real-time snapshots of a reaction mixture. americanpharmaceuticalreview.com
A key application relevant to this compound is the monitoring of its synthesis via the electrochemical oxidation of perylene. acs.org Studies using on-line desorption electrospray ionization mass spectrometry (DESI-MS) have been able to monitor this oxidation process directly from the electrode surface. researchgate.net This approach allows for the detection of not only the starting material (perylene, m/z 252) and the final product (this compound, m/z 282), but also proposed reactive intermediates. The proposed mechanism involves the formation of a perylene radical cation (m/z 252) and a hydroxylated intermediate (m/z 268) prior to the final two-electron oxidation to the dione product. researchgate.net The ability of MS to detect these low-concentration, short-lived species is crucial for understanding the reaction mechanism.
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal properties of materials. labmanager.com They provide critical information on thermal stability, decomposition, phase transitions, and purity. xrfscientific.commooreanalytical.com For a compound like this compound, which is investigated for applications in electronics and materials science, understanding its behavior at elevated temperatures is essential. acs.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mooreanalytical.com A TGA curve reveals the temperatures at which the material decomposes. For a thermally stable compound like this compound, one would expect to see little to no mass loss until a high decomposition temperature is reached. The onset temperature of decomposition is a key indicator of its thermal stability. xrfscientific.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mooreanalytical.com DSC can detect endothermic events like melting and boiling, and exothermic events such as crystallization or decomposition. linseis.com For a crystalline solid, a sharp endothermic peak corresponding to its melting point would be observed. The presence of multiple peaks or broad transitions could indicate impurities or the existence of different polymorphic forms.
While specific TGA and DSC data for this compound are not widely available in the literature, the table below illustrates the typical information that would be obtained from such analyses for a stable, high-melting-point organic solid.
Representative Thermal Analysis Data for a Stable Polycyclic Aromatic Compound (Note: This table is illustrative and does not represent experimentally verified data for this compound.)
| Analysis Technique | Parameter Measured | Typical Observation/Value | Interpretation |
|---|---|---|---|
| TGA (N₂ atmosphere) | Onset of Decomposition (Tonset) | > 400 °C | Indicates high thermal stability. |
| Residual Mass at 800 °C | < 1% | Suggests complete decomposition/sublimation with no non-volatile residue. | |
| DSC (N₂ atmosphere) | Melting Point (Tm) | Sharp endotherm at > 300 °C | Characteristic of a pure crystalline solid. |
| Glass Transition (Tg) | Not observed | Typical for small, crystalline molecules as opposed to amorphous polymers. |
Thermogravimetric Analysis (TGA) for Decomposition Behavior and Thermal Stability
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govyoutube.com This analysis is crucial for determining the thermal stability of a compound by identifying the temperature at which it begins to decompose. netzsch.comyoutube.com For organic materials like this compound, TGA indicates the upper temperature limit of their utility in devices.
Based on these findings from related compounds, a TGA thermogram for this compound would be expected to show a stable baseline with no significant mass loss until well over 300°C, confirming its suitability for applications requiring high thermal robustness.
Table 3.5.1: Representative Thermal Decomposition Data for Perylene Derivatives from TGA
| Compound Type | 5% Weight Loss Temperature (Td5) | Atmosphere | Key Finding |
|---|---|---|---|
| PDI with Thiophene (B33073) Substituents | 273°C - 491°C | Nitrogen | Thermal stability is highly dependent on the nature of the substituent. nih.gov |
| PDI-based Polymer 1 | 392°C | --- | Polymers based on the perylene core exhibit excellent thermal stability. sphinxsai.com |
| PDI-based Polymer 2 | 330°C | --- | The polymer structure influences the exact decomposition temperature. sphinxsai.com |
This table presents data for perylene derivatives to illustrate the expected thermal stability of the perylene core structure.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential scanning calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. materialsproject.orgmt.com It is used to detect thermal events such as melting, crystallization, and glass transitions, providing insight into the material's phase behavior. rsc.org
Specific DSC thermograms for this compound were not found in the surveyed literature. However, analysis of perylene derivatives reveals complex thermal behaviors. DSC studies on various PDI compounds show sharp melting points and, in some cases, liquid crystalline phase transitions. rsc.orgresearchgate.net For example, one study on PDI derivatives noted melting points of approximately 248°C and 260°C. rsc.org Another study on PDI-based liquid crystals identified a broad liquid crystalline phase stable from -47°C to 263°C. mdpi.com The presence and temperature range of these phases are highly influenced by the substituents on the perylene core. researchgate.netmdpi.com For some derivatives, no glass transition temperature is observed, only a high decomposition temperature, which indicates a highly crystalline nature. biolscigroup.us
For this compound, a DSC analysis would be expected to show a distinct endothermic peak corresponding to its melting point. The absence of a glass transition would suggest a highly crystalline solid, which is typical for such planar aromatic molecules.
Table 3.5.2: Thermal Events in Perylene Derivatives Measured by DSC
| Compound | Thermal Event | Temperature (°C) | Key Finding |
|---|---|---|---|
| PDI Derivative 7 | Melting (Endotherm) | 248.5°C | Shows a clear melting point, indicating crystalline nature. rsc.org |
| PDI Derivative 8 | Melting (Endotherm) | 260.3°C | Substituents affect the melting temperature. rsc.org |
| PDI Liquid Crystal | Liquid Crystal Phase | -47°C to 263°C | Specific substitutions can induce liquid crystalline behavior over a wide temperature range. mdpi.com |
This table includes data for various perylene derivatives to represent the types of thermal events observable with DSC.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net It provides unparalleled detail on molecular structure and intermolecular interactions.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation
While a specific single-crystal structure for this compound was not located in the searched databases ugr.escrystallography.netrsc.org, the structures of numerous perylene derivatives have been resolved. acs.orgresearchgate.netunibo.it These studies consistently show that the perylene core is nearly planar due to its extensive sp²-hybridized carbon network. researchgate.netresearchgate.net For the parent 3,4:9,10-perylenebis(dicarboximide), a closely related compound, SCXRD analysis confirmed the planarity of the core and provided precise measurements of all bond lengths and angles within the fused ring system. rsc.org An SCXRD study of this compound would be expected to confirm a similar planar geometry, providing exact bond distances and angles for the carbonyl groups and the aromatic framework.
Table 3.6.1: Expected Information from SCXRD of this compound
| Parameter | Expected Value/Information | Significance |
|---|---|---|
| Molecular Geometry | Planar | The planarity of the aromatic core is crucial for effective π-π stacking. |
| C=O Bond Length | ~1.22 Å | Confirms the double bond character of the ketone groups. |
| C-C Bond Lengths | 1.37 - 1.45 Å | Provides details of the aromatic system's electronic structure. |
This table is predictive, based on data from closely related perylene structures.
Analysis of Solid-State Packing Arrangements, including π-π Stacking
The solid-state packing of planar aromatic molecules like this compound is dominated by non-covalent interactions, particularly π-π stacking. researchgate.net This stacking arises from attractive electrostatic interactions between the electron-rich π-systems of adjacent molecules. The efficiency of this packing influences material properties such as charge carrier mobility.
Crystal structures of perylene derivatives consistently reveal that the molecules arrange themselves in columns stabilized by π-π stacking. mdpi.comacs.org The interplanar distance between the stacked perylene cores is a key parameter and typically falls within the range of 3.3 Å to 3.7 Å. acs.orgresearchgate.netresearchgate.net For example, one study reported a π-π stacking distance of 3.38 Å, which is slightly shorter than the typical van der Waals separation, indicating strong interaction. acs.org In many cases, the molecules adopt a "slip-stacked" arrangement, where one molecule is laterally offset relative to the next in the stack, which is known to enhance electronic coupling. researchgate.net
Table 3.6.2: Typical π-π Stacking Parameters in Perylene Derivatives
| Derivative Type | Interplanar Distance (dπ-π) | Lateral Shift (Long/Short Axis) | Stacking Motif |
|---|---|---|---|
| Alkyl-Substituted PDI | 3.32 Å - 3.44 Å | Varies | Columnar Stacks acs.org |
| D-A-D Structured PDI | 3.29 Å | Not specified | Cross-dipole π-π stacking unibo.it |
| Ortho-Functionalized PDI | ~3.5 Å | Significant | Slip-stacked columns researchgate.net |
This table compiles data from various perylene derivatives to illustrate common packing parameters.
Elucidation of Steric Effects on Molecular Structure
Steric effects arise when the spatial arrangement of atoms or functional groups influences a molecule's conformation and reactivity due to non-bonding repulsions. nih.govcrystallography.net In perylene systems, substituents, particularly at the four "bay" positions (1, 6, 7, and 12), can introduce significant steric hindrance.
This hindrance can force the normally planar perylene core to twist. researchgate.net Density functional theory (DFT) calculations and experimental X-ray structures of bay-substituted perylene diimides confirm that bulky groups in these positions cause the two naphthalene-like halves of the molecule to twist relative to each other. rsc.org This twisting disrupts the planarity, which in turn alters the crystal packing by inhibiting close π-π stacking. unibo.it While this can be detrimental to charge transport in some contexts, it is also a strategy used to control aggregation and tune the optical properties of the material. unibo.it For this compound, which is unsubstituted in the bay area, a planar structure is expected. However, if substituents were introduced, steric effects would become a critical factor in determining its three-dimensional structure and solid-state properties.
Microscopy Techniques for Nanomaterial Characterization
When this compound is formulated into nanomaterials, such as nanoparticles, thin films, or composites, microscopy techniques are essential for characterizing their morphology and structure. biolscigroup.us A recent study detailed the synthesis of this compound within the nanopores of activated carbon, demonstrating its use in a nanoscale system. acs.org Techniques like Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) would be employed to study such materials.
Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale. It would be used to image the surface of a thin film of this compound, revealing details about crystal growth, domain size, and surface roughness.
Scanning Electron Microscopy (SEM) offers high-resolution images of a material's surface morphology. For this compound nanoparticles, SEM would determine their size, shape, and size distribution.
Transmission Electron Microscopy (TEM) provides even higher resolution images and can reveal the internal structure of materials. For a composite like this compound in activated carbon, TEM could visualize the perylenedione molecules within the carbon nanopores and confirm their distribution. acs.org
Table 3.7.1: Application of Microscopy Techniques to this compound Nanomaterials
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Atomic Force Microscopy (AFM) | Surface topography, roughness, domain size | Characterizing thin films for electronic device applications. |
| Scanning Electron Microscopy (SEM) | Particle size, shape, and morphology | Analyzing the uniformity of synthesized nanoparticles. |
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface features of solid samples. btraindia.comcarleton.edu It operates by scanning a focused beam of high-energy electrons over a material's surface. wikipedia.orgnanoscience.com The interactions between the electrons and the sample's atoms generate various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. carleton.eduwikipedia.org Secondary electrons are most valuable for revealing the external morphology and topography of a sample, providing a characteristic three-dimensional appearance with a large depth of field. carleton.eduwikipedia.org
The magnification capabilities of SEM can range from approximately 10× to over 300,000×, with resolutions potentially reaching below 1 nanometer, allowing for detailed examination of micro and nanostructures. btraindia.comwikipedia.org
Table 1: SEM Analysis Parameters and Findings for a this compound Composite
| Parameter | Description | Typical Value/Finding | Reference |
|---|---|---|---|
| Technique | Scanning Electron Microscopy (SEM) | Analysis of surface topography and composition. | wikipedia.org |
| Sample | This compound in Activated Carbon (AC/PERD) | Composite material for electrochemical applications. | acs.org |
| Magnification | Variable | 10× - 300,000× | btraindia.com |
| Primary Signal | Secondary Electrons (SE) | Used to image surface morphology and texture. | carleton.edu |
| Observed Feature | Carbon Black (CB) Particles | Observed as agglomerates. | acs.org |
| Particle Size (CB) | Approx. 30 nm | The foundational particles of the AC matrix. | acs.org |
| Morphological Change | Post-synthesis of PERD | Little to no effect on the surface morphology of the AC. | acs.org |
Transmission Electron Microscopy (TEM) for Internal Structure and Dispersion within Matrices
Transmission Electron Microscopy (TEM) is utilized to investigate the internal structure of a specimen at extremely high resolutions, capable of imaging individual columns of atoms. uic.eduwikipedia.org Unlike SEM, which scans the surface, TEM transmits a beam of electrons through an ultrathin specimen (typically less than 100 nm thick). uic.eduwikipedia.org The interaction of the electrons with the material as they pass through forms an image, which is then magnified and projected onto a detector. wikipedia.org This makes TEM an indispensable tool for examining the internal composition, crystal structure, and the dispersion of one material within another.
The requirement for electron-transparent samples means that significant sample preparation is often necessary. uic.edu However, the resulting high-resolution images provide unparalleled detail on the dispersion and internal structuring of nanocomposites. nanoscience.com
Table 2: TEM Analysis Parameters and Findings for a this compound Composite
| Parameter | Description | Typical Value/Finding | Reference |
|---|---|---|---|
| Technique | Transmission Electron Microscopy (TEM) | Analysis of internal sample structure. | uic.edu |
| Sample | This compound in Activated Carbon (AC/PERD) | Composite material for electrochemical applications. | acs.org |
| Specimen Thickness | Required for electron transmission | Typically <100 nm for standard TEM. | uic.eduwikipedia.org |
| Accelerating Voltage | Determines electron energy and penetration | 80 kV - 300 kV | nanoscience.com |
| Primary Finding | Location of this compound | No particles or layers observed on the AC particle surface. | acs.org |
Atomic Force Microscopy (AFM) for Topography and Nanostructure Analysis
Atomic Force Microscopy (AFM) is a nanoscale microscopy technology that generates three-dimensional topography data of a sample's surface with extremely high resolution. nanoscientific.org It functions by scanning a sharp probe, with a tip radius of less than 10 nm, over the surface. nanoscientific.org The instrument measures the atomic forces (attraction or repulsion) between the probe tip and the sample surface, and the deflection of the cantilever holding the probe is used to create a detailed topographic map. nanoscientific.orgnanosurf.com AFM can be operated in various modes, such as contact mode or tapping mode, which is particularly useful for soft or fragile samples. numberanalytics.comparksystems.com
In the context of organic molecules like this compound, AFM is exceptionally well-suited for characterizing the morphology of thin films and self-assembled nanostructures. While specific AFM studies on this compound are not widely published, the technique's application to similar organic thin films provides a clear precedent. For example, AFM analysis of n-alkane thin films has shown that they can form distinct surface features such as dendrites or island-like structures, which are attributed to perpendicularly oriented molecules. surfacesciencewestern.com
AFM allows for the precise measurement of nanoscale features, including surface roughness, and the height and width of nanostructures. istgroup.commdpi.com For this compound systems, this could involve quantifying the roughness of a deposited film or measuring the dimensions of crystalline islands on a substrate. This level of detail is crucial for understanding how molecular packing and film morphology influence the material's electronic and optical properties.
Table 3: Potential AFM Analysis Parameters for this compound Systems
| Parameter | Description | Typical Measurement | Reference |
|---|---|---|---|
| Technique | Atomic Force Microscopy (AFM) | High-resolution 3D surface topography mapping. | nanoscientific.orgtribology.rs |
| Scan Mode | Method of probe-surface interaction | Tapping Mode or Contact Mode. | numberanalytics.com |
| Resolution | Vertical and Lateral | Sub-nanometer vertical resolution is achievable. | nanosurf.com |
| Measured Property | Surface Roughness (Ra, Rq) | Quantitative measure of surface texture. | mdpi.com |
| Measured Feature | Nanostructure Dimensions | Height, width, and shape of islands or dendrites. | surfacesciencewestern.com |
| Application | Thin Film Characterization | Analysis of film continuity, defects, and step heights. | nanosurf.com |
Theoretical and Computational Investigations of 3,10 Perylenedione
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are instrumental in investigating the electronic and geometric properties of molecules. DFT is widely used for polycyclic aromatic compounds due to its favorable balance of computational cost and accuracy. google.com For molecules in the perylene (B46583) family, hybrid functionals such as B3LYP are commonly employed, often paired with basis sets like 6-31G(d,p) or 6-311+G(d,p), to achieve reliable predictions of their structure and properties. researchgate.netirjweb.comfrontiersin.org
The electronic structure of a molecule, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. irjweb.comphyschemres.org
Theoretical studies on the broader class of perylene quinones reveal that the perylenequinone framework possesses unique frontier molecular orbitals that are crucial for their photochemical activity. researchgate.net The HOMO and LUMO are typically π-orbitals delocalized across the conjugated aromatic core. The presence of the carbonyl (quinone) groups acts to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO-LUMO gap in perylene derivatives is a critical parameter; a smaller gap generally corresponds to easier electronic transitions and absorption at longer wavelengths. frontiersin.org For a representative perylene derivative, a HOMO-LUMO gap was calculated to be 2.96 eV using DFT with the B3LYP functional. researchgate.net The specific energies for 3,10-Perylenedione would be influenced by the precise arrangement of its carbonyl groups.
The table below presents typical frontier orbital energies for a related perylene derivative, illustrating the values obtained through DFT calculations.
| Computational Parameter | Value (eV) |
| HOMO Energy | -5.91 |
| LUMO Energy | -2.95 |
| HOMO-LUMO Gap (ΔE) | 2.96 |
| Table 1: Representative DFT-calculated frontier orbital energies for a perylene derivative. Data sourced from studies using the B3LYP/6-31G(d,p) level of theory. researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra of organic molecules by calculating vertical excitation energies and oscillator strengths. ohio-state.edufaccts.de These calculations can identify the specific electronic transitions (e.g., from HOMO to LUMO) that correspond to the absorption bands observed experimentally in UV-Vis spectroscopy. edinst.com
For the perylene quinone family, TD-DFT calculations show that electronic transitions in the visible region are characteristic of the extended π-conjugated system. researchgate.netnih.gov The absorption spectra of these compounds feature broad features in the visible range (approximately 450–800 nm) and more intense, narrower bands at shorter wavelengths. researchgate.net The lowest energy transition is typically a π-π* transition involving the HOMO and LUMO. Calculations on related perylene quinones have successfully assigned the features in absorption spectra to specific electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). researchgate.net For example, a calculated UV-visible spectrum for a perylene derivative using TD-DFT showed significant electronic transitions at 388 nm and 495 nm. researchgate.net
The table below shows representative calculated absorption wavelengths for a perylene derivative.
| Transition | Calculated Wavelength (λ_max) | Oscillator Strength (f) |
| S₀ → S₁ | 495 nm | > 0.1 |
| S₀ → S₂ | 388 nm | > 0.1 |
| Table 2: Representative TD-DFT calculated electronic transitions for a perylene derivative. researchgate.net |
Before calculating properties like electronic spectra or orbital energies, the molecule's three-dimensional structure must be determined by finding the lowest energy arrangement of its atoms. This process is called geometry optimization. faccts.deuni-muenchen.de DFT calculations are used to relax the initial structure of this compound to its equilibrium geometry, which corresponds to a minimum on the potential energy surface.
Computational studies on the perylene quinone framework have shown that excitation can lead to significant changes in molecular geometry. researchgate.net An out-of-plane distortion of the generally planar perylene framework is a common characteristic upon electronic excitation, which can facilitate processes like intersystem crossing. researchgate.net Furthermore, conformational analysis of substituted perylene quinones using DFT has been used to determine the relative stability of different isomers. For instance, calculations on dihydroxy perylene quinones showed that the trans isomer is significantly lower in energy (by 12.5 kcal/mol) than the cis isomer, indicating it is the predominantly existing form. researchgate.net Such analyses are crucial for understanding which conformations of this compound are most likely to be present and participate in chemical processes.
Ionization Potential (IP) and Electron Affinity (EA) are fundamental properties that quantify the energy required to remove an electron and the energy released upon adding an electron, respectively. rug.nl These values are crucial for understanding the charge-transfer capabilities of a molecule. They can be calculated using the ΔE method, where the total energies of the neutral, cationic, and anionic species are computed separately, and the differences are taken. dovepress.comscm.com
IP = E(cation) - E(neutral) EA = E(neutral) - E(anion)
For molecules like this compound, which are used in electronic applications, these parameters indicate the ease of hole and electron injection. The quinone groups are strongly electron-withdrawing, which is expected to result in a relatively high electron affinity for this compound, making it a good n-type (electron-accepting) material. DFT calculations provide a reliable means to quantify these properties. dovepress.comtaylorandfrancis.com
| Property | Definition | Relevance |
| Ionization Potential (IP) | Energy required to remove an electron from the neutral molecule. | Indicates the stability of the molecule against oxidation (hole formation). |
| Electron Affinity (EA) | Energy released when an electron is added to the neutral molecule. | Indicates the stability of the molecule upon reduction (electron acceptance). |
| Table 3: Conceptual overview of Ionization Potential and Electron Affinity. |
Conformational Analysis and Geometrical Optimization
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of many-molecule systems over time. libretexts.orgwustl.edu MD simulations model atoms as classical particles moving according to forces derived from a "force field," which is a set of equations and parameters that describe the potential energy of the system. libretexts.orgutep.edu This method is essential for understanding condensed-phase properties, including how molecules arrange themselves and interact with each other or with a solvent.
For planar aromatic molecules like this compound, non-covalent interactions are critical in determining their solid-state packing and aggregation behavior. MD simulations are particularly well-suited to model these forces.
π-π Stacking: This is a primary interaction between the flat, electron-rich surfaces of aromatic rings. MD simulations can predict the preferred stacking geometries (e.g., face-to-face, parallel-displaced) and calculate the binding energies between molecules. These interactions are fundamental to the formation of crystalline structures and aggregates, which in turn strongly influence the electronic properties of the bulk material.
Hydrogen Bonding: Although this compound itself does not have hydrogen bond donors, its carbonyl oxygens can act as hydrogen bond acceptors. In the presence of protic solvents (like water) or other molecules with -OH or -NH groups, MD simulations can model the formation, lifetime, and strength of intermolecular hydrogen bonds. Such interactions are known to occur between perylene derivatives and surfaces like ice, as has been investigated with DFT. escholarship.org MD simulations can extend this analysis to larger systems and longer timescales, providing a dynamic picture of these crucial surface interactions.
Simulation of Self-Assembly Processes and Aggregate Formation
The self-assembly of this compound and its derivatives is a critical area of research, driven by the potential to form well-ordered nanostructures with tailored optoelectronic properties. Computational simulations, particularly molecular dynamics (MD), provide a powerful lens to understand and predict these aggregation behaviors at the molecular level. nih.govnih.gov
Simulations can elucidate the fundamental intermolecular interactions that govern the self-assembly process. These interactions include π-π stacking between the aromatic cores of the perylenedione molecules and van der Waals forces. The planarity of the perylenedione core facilitates strong π-π stacking, which is a primary driving force for the formation of one-dimensional and two-dimensional aggregates.
Coarse-grained and all-atom MD simulations are employed to model the aggregation of these molecules over time. nih.gov These simulations can predict the morphology of the resulting aggregates, such as nanofibers, nanobelts, and nanosheets. nih.gov The accuracy of these predictions is sensitive to the number of molecules included in the simulation, with a larger number of molecules providing a more realistic representation of the self-assembly process. nih.gov For instance, simulations with fewer than 100 molecules may not accurately capture the full extent of aggregation. nih.gov
Theoretical models can be used to calculate metrics like the aggregation propensity, which quantifies the tendency of the molecules to self-assemble based on changes in the solvent-accessible surface area. nih.gov These computational approaches allow for the screening of different molecular designs and environmental conditions to identify those that favor the formation of desired aggregate structures. nih.gov
Dynamics of this compound in Different Environments (solution, adsorbed states)
The behavior of this compound is significantly influenced by its surrounding environment, whether in solution or adsorbed onto a surface. Molecular dynamics simulations are instrumental in revealing the intricate details of these dynamics. nih.govstanford.edu
In Solution: In a solvent, this compound molecules are in constant motion, and their interactions with solvent molecules dictate their solubility and aggregation behavior. stanford.eduacs.org MD simulations can track the trajectory of individual molecules, providing insights into solvation shell structures and the energetics of solvent-solute interactions. acs.org The choice of solvent can dramatically affect the self-assembly process by modulating the strength of the π-π interactions between perylenedione molecules.
Adsorbed States: When adsorbed onto a solid substrate, the dynamics of this compound are constrained. The nature of the surface plays a crucial role in determining the orientation and packing of the adsorbed molecules. mdpi.com For example, non-covalent functionalization of materials like graphene with aromatic molecules such as perylenedione derivatives can be studied computationally to understand how π-π stacking influences the electronic properties of the composite material. researchgate.net
Simulations can model the adsorption process and predict the most stable adsorption geometries. mdpi.com The interaction energy between the molecule and the surface, a key parameter that can be calculated, governs the stability of the adsorbed layer. mdpi.com These computational studies are vital for applications where this compound is used as a thin film, such as in organic electronic devices.
The table below summarizes key parameters often investigated in molecular dynamics simulations of this compound.
| Simulation Parameter | Description | Relevance |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | Determines the accuracy of the calculated intermolecular and intramolecular forces. |
| Time Step | The discrete interval at which the equations of motion are integrated. | A smaller time step (e.g., 1-2 fs) is necessary to capture the fastest molecular motions and ensure simulation stability. nih.gov |
| System Size | The number of molecules included in the simulation box. | Affects the ability to observe large-scale phenomena like aggregation and can influence calculated properties. nih.gov |
| Boundary Conditions | The conditions imposed at the edges of the simulation box (e.g., periodic boundary conditions). | Allows for the simulation of a bulk system by eliminating edge effects. acs.org |
| Temperature & Pressure | Thermodynamic variables that are controlled during the simulation. | These conditions can significantly impact molecular dynamics and phase behavior. acs.org |
Kinetic and Mechanistic Modeling
Understanding the reaction kinetics and mechanisms of this compound, particularly its photochemical transformations, is essential for predicting its stability and designing new applications. Computational modeling provides a framework for elucidating these complex processes. americanpharmaceuticalreview.comnih.gov
Elucidation of Photochemical Reaction Mechanisms and Pathways
This compound is a known photoproduct of perylene, formed through photooxidation. nih.govnih.gov Computational methods, such as quantum chemistry calculations, can be used to investigate the electronic excited states of perylene and identify the reaction pathways leading to the formation of this compound. academicreads.com
Studies have proposed that the photodegradation of perylene can proceed through two parallel mechanisms: one involving singlet oxygen (¹O₂) and another involving a perylene radical-cation. nih.govacs.org The latter mechanism is thought to be more prevalent when perylene is adsorbed on a surface. nih.govacs.org
Computational models can map the potential energy surfaces of the reacting species, identifying transition states and intermediates along the reaction coordinate. This allows for a detailed understanding of the bond-breaking and bond-forming events that constitute the reaction mechanism. For instance, the formation of dione (B5365651) products from polycyclic aromatic hydrocarbons like perylene has been investigated through such computational approaches. nih.govnih.gov
Prediction of Reaction Rates and Product Distributions
Kinetic modeling can be used to predict the rates of photochemical reactions and the distribution of products under various conditions. rsc.orgnih.gov The effective photochemical rate coefficient, often denoted as J, is a key parameter in these models. It depends on the absorption cross-section of the molecule, the quantum yield of the reaction, and the spectral flux density of the light source. nih.govacs.org
J = ∫ σ(λ)φ(λ)I(λ)dλ
Where:
σ(λ) is the absorption cross-section at wavelength λ.
φ(λ) is the quantum yield for the reaction at wavelength λ.
I(λ) is the spectral flux density at wavelength λ.
The table below presents hypothetical data illustrating how reaction conditions can influence product distribution in perylene photodegradation, as could be predicted by kinetic modeling.
| Condition | Irradiance (W/m²) | Surface Type | Predicted Yield of this compound (%) | Predicted Yield of 1,12-Perylenedione (%) |
| 1 | 100 | Silica (B1680970) | 15 | 10 |
| 2 | 200 | Silica | 25 | 18 |
| 3 | 100 | Alumina | 12 | 15 |
| 4 | 200 | Alumina | 22 | 25 |
Computational Design and Property Prediction for Advanced Materials
Computational methods are increasingly being used not only to understand existing materials but also to design new ones with enhanced properties for specific applications. aps.org
Rational Design of Derivatives for Enhanced Optoelectronic Performance
The optoelectronic properties of this compound can be tuned by chemical modification. Computational design allows for the in silico screening of a wide range of derivatives to identify candidates with improved performance for applications such as organic photovoltaics, light-emitting diodes, and capacitors. aps.orgresearcher.life
Density Functional Theory (DFT) and other quantum chemical methods are used to calculate key electronic properties of designed molecules, including:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels: These determine the band gap of the material and are crucial for charge injection and transport in electronic devices.
Absorption and emission spectra: These properties are essential for applications in light-harvesting and light-emitting devices.
Charge carrier mobilities: The ability of a material to transport electrons and holes is a critical factor for the efficiency of many organic electronic devices.
By systematically varying the functional groups attached to the perylenedione core, researchers can computationally explore how these modifications affect the electronic structure and properties of the molecule. This rational design approach can accelerate the discovery of new materials with tailored optoelectronic characteristics, potentially leading to more efficient and stable devices. aps.org
The following table provides a hypothetical example of how computational predictions could guide the design of this compound derivatives.
| Derivative | Functional Group | Predicted Band Gap (eV) | Predicted Electron Mobility (cm²/Vs) |
| Unsubstituted | -H | 2.5 | 0.1 |
| Derivative A | -CN | 2.2 | 0.5 |
| Derivative B | -OCH₃ | 2.6 | 0.05 |
| Derivative C | -F | 2.3 | 0.4 |
Prediction of Charge Transport Characteristics (e.g., electron mobility)
Theoretical and computational chemistry play a pivotal role in predicting the charge transport characteristics of organic semiconductor materials, including this compound. These predictive studies are crucial for understanding the intrinsic potential of a material for applications in electronic devices. The primary mechanism for charge transport in many organic materials is described by a 'hopping' model, where charge carriers (electrons or holes) jump between adjacent molecules. The rate of this process is a critical factor, and it can be estimated using theoretical frameworks like the Marcus electron transfer theory.
A key parameter in this theory is the reorganization energy (λ). This energy represents the geometric relaxation energy required for a molecule to adjust its structure upon gaining or losing an electron. It is composed of two main components: the internal reorganization energy (λi), which arises from changes in the geometry of the molecule itself, and the external reorganization energy (λe), which is associated with the relaxation of the surrounding medium. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the internal reorganization energy. The process typically involves optimizing the geometry of the molecule in both its neutral and charged (anionic or cationic) states. A lower reorganization energy generally corresponds to a higher charge transfer rate and, consequently, better charge mobility. While specific DFT calculations for the reorganization energy of this compound are not extensively detailed in the public domain, studies on similar carbazole (B46965) derivatives have shown that structural modifications can significantly impact this value. For instance, the elongation of the aromatic skeleton and intramolecular interactions can either increase or decrease the reorganization energy for hole (λh) or electron (λe) transport.
Investigation of Host-Guest Interactions within Porous Frameworks
The interaction of this compound with porous host materials is a significant area of computational and experimental investigation, particularly for its applications in energy storage. Recent research has focused on the electrochemical synthesis and behavior of this compound within the nanopores of activated carbon (AC) for use in electrochemical capacitors. acs.orgnsps.org.ngseejph.com
In these systems, the activated carbon acts as a porous framework, and this compound molecules are the "guests" residing within the pores. The interactions between the host (AC) and the guest (this compound) are crucial for the performance of the resulting hybrid material. Computational studies, often in conjunction with experimental data, help to elucidate the nature of these interactions.
One key aspect is the confinement of the this compound molecules within the carbon nanopores. This confinement can influence the electrochemical properties of the molecule. For example, when perylene is electrochemically oxidized to this compound within activated carbon nanopores, the resulting material exhibits redox activity that is beneficial for supercapacitor applications. nsps.org.ng The host-guest arrangement ensures a large contact area between the redox-active molecules and the conductive carbon surface, which facilitates efficient charge transfer. acs.org
Theoretical calculations can be employed to understand the adsorption and orientation of this compound molecules within the pores. The interactions are typically non-covalent, such as π-π stacking between the aromatic system of the perylenedione and the graphene-like structure of the activated carbon. These interactions influence how the guest molecules are dispersed within the host matrix. For instance, in related systems, it has been observed that strong interactions with the carbon pore surface can lead to a fine dispersion of guest molecules, whereas dominant intermolecular interactions between the guest molecules can lead to the formation of agglomerates.
The performance of these host-guest systems in electrochemical capacitors is directly linked to these interactions. The reversible redox reaction of this compound, which is essential for charge storage, is influenced by the porous environment. The pore size and structure of the activated carbon can affect the diffusion of ions (counterions) that are necessary to balance the charge during the redox reactions of the encapsulated this compound. nsps.org.ng For instance, the Grotthuss mechanism for proton conduction can be facilitated by the mesopores of the activated carbon, leading to higher capacitance retention at high charge/discharge rates. nsps.org.ngresearchgate.net
Recent studies have demonstrated that by varying the amount of this compound (synthesized in-situ from perylene) within the activated carbon pores, the volumetric capacitance of the hybrid material can be significantly enhanced compared to the pristine activated carbon. nsps.org.ng This highlights the importance of understanding and optimizing the host-guest interactions to maximize the electrochemical performance.
Below is a data table summarizing the enhancement of volumetric capacitance in an activated carbon/3,10-Perylenedione hybrid system as a function of the initial amount of perylene used for the in-situ synthesis of this compound.
| Perylene Amount (mmol per gram of AC) | Volumetric Capacitance at 0.05 A g⁻¹ (F cm⁻³) | Capacitance Retention at 10 A g⁻¹ (%) |
| 0 (Pristine AC) | 117 | 46 |
| 5 | 299 | 61 |
Table based on data reported for a hybrid material of this compound within activated carbon nanopores. nsps.org.ng
Research Applications of 3,10 Perylenedione and Its Derivatives in Advanced Materials
Organic Electronics and Optoelectronics
Perylene (B46583) diimide derivatives are quintessential n-type organic semiconductors, a class of materials that was historically less common than their p-type counterparts. This property, combined with their high electron affinity, excellent chemical and thermal stability, and strong light absorption and emission in the visible spectrum, makes them ideal candidates for a range of organic electronic and optoelectronic devices. nih.gov Their robust nature and tunable properties have enabled significant progress in the fields of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs)
In the architecture of OLEDs, which consist of several thin organic layers sandwiched between two electrodes, the precise control of charge injection, transport, and recombination is paramount for achieving high efficiency and brightness. iyte.edu.tr PDI derivatives have been successfully integrated into OLEDs, serving crucial roles as both light-emitting materials and as components of charge transport layers.
The vibrant color and high photoluminescence quantum yield (PLQY) of many PDI derivatives make them attractive as emitter materials in the emissive layer (EML) of OLEDs. A key challenge, however, is overcoming the aggregation-caused quenching (ACQ) effect in the solid state, where the close packing of PDI molecules can lead to non-radiative decay pathways, significantly reducing the PLQY. rsc.org
Researchers have developed innovative molecular design strategies to mitigate ACQ and enhance solid-state fluorescence. One successful approach involves the synthesis of N-annulated PDI dimers with sterically bulky side chains. These bulky groups inhibit excessive aggregation, partially isolating the PDI cores and preserving their high quantum yields. For instance, three N-annulated PDI compounds with bulky benzyl (B1604629) moieties (PDI-1, PDI-2, and PDI-3) exhibited high PLQYs of approximately 80% in solution and, critically, maintained a PLQY of around 20% in neat films. rsc.org OLEDs fabricated using these materials as emitters produced deep red light with a maximum external quantum efficiency (EQE) of approximately 0.7% and a brightness of up to 2400 cd/m². rsc.org
Another strategy involves creating unsymmetrical PDI structures. A perylene diester imide (PEIST) featuring flexible chains attached via both imide and ester groups demonstrated a remarkable PLQY of 87% in a host-guest device. acs.org When doped into a 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) host, the resulting OLED emitted bright yellow light and achieved a maximum EQE of 5.4%, surpassing the typical statistical limit for fluorescent emitters. acs.org This high performance is attributed to the molecule's unique hybrid local and charge-transfer (HLCT) characteristics. acs.org
| Emitter Derivative | Host | PLQY (Solution) | PLQY (Solid State) | Max. EQE (%) | Emission Color | Ref. |
| N-annulated PDI-1 | PFO | ~0.8 | ~0.2 | ~0.7 | Deep Red | rsc.org |
| N-annulated PDI-2 | PFO | ~0.8 | ~0.2 | ~0.7 | Deep Red | rsc.org |
| N-annulated PDI-3 | PFO | ~0.8 | ~0.2 | ~0.7 | Deep Red | rsc.org |
| Unsymmetrical PEIST | CBP | 0.87 | 0.125 | 5.4 | Yellow | acs.org |
| tPDI2N-EH Dimer | PFO | - | 0.16 | 0.06 | Red | chemrxiv.org |
Table 1: Performance of selected 3,10-Perylenedione derivatives as emitter materials in OLEDs.
Efficient device operation in OLEDs requires a balance between the injection of holes from the anode and electrons from the cathode. Due to their high electron mobility and well-matched Lowest Unoccupied Molecular Orbital (LUMO) energy levels, PDI derivatives are excellent candidates for electron transport layers (ETLs). nih.govrsc.org The ETL facilitates the movement of electrons from the cathode to the emissive layer while simultaneously blocking the passage of holes, preventing them from reaching the cathode and being wasted. rsc.org
The introduction of PDI-based ETLs has been shown to improve device performance significantly. For example, novel polymer solar cells, which share operating principles with OLEDs, were fabricated using 1,7-disubstituted PDI derivatives as the ETL. nih.gov These layers were found to reduce the work function of the indium tin oxide (ITO) cathode, lowering the electron transport barrier and enhancing electron extraction, which led to an increase in power conversion efficiency. nih.gov
In another study, a PDI dimer with an acceptor-donor-acceptor (A-D-A) structure, formed by linking two PDI units to a triphenylamine (B166846) core, was synthesized and used as an electron transport material in perovskite solar cells. This material exhibited a high electron mobility of 8.23 × 10⁻⁴ cm² V⁻¹ s⁻¹ and contributed to a power conversion efficiency of 20.07%, outperforming the standard fullerene-based ETL. rsc.org The twisted molecular conformation of this PDI derivative helps to ensure favorable molecular packing for efficient electron transport. rsc.org
| ETL Derivative | Application | Electron Mobility (cm² V⁻¹ s⁻¹) | Key Finding | Ref. |
| 1,7-disubstituted PDIs | Polymer Solar Cells | - | Improved electron extraction by lowering the cathode work function. | nih.gov |
| DPT (PDI-TPA-PDI) | Perovskite Solar Cells | 8.23 × 10⁻⁴ | High mobility and matched energy levels lead to high device efficiency. | rsc.org |
Table 2: Properties of selected this compound derivatives as electron transport materials.
Development of Emitter Materials with High Fluorescence Quantum Yields
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental building blocks for a variety of flexible and low-cost electronic applications, such as displays, sensors, and logic circuits. An OFET consists of a semiconductor channel, source and drain electrodes, a gate electrode, and a dielectric layer. The performance of an OFET is largely dictated by the properties of the organic semiconductor used in the channel.
For decades, the field of organic electronics was dominated by p-type materials, which transport positive charge carriers (holes). The development of stable, high-performance n-type semiconductors, which transport negative charge carriers (electrons), was a significant challenge. Perylene diimide derivatives have emerged as the archetypal n-type organic semiconductors. rsc.org Their inherent chemical stability and high electron affinity, derived from the electron-deficient perylene core, allow for efficient electron injection and transport, a prerequisite for stable n-channel transistor operation. The development of soluble and air-stable PDI derivatives has been particularly crucial for enabling solution-based, low-cost fabrication of n-type OFETs. frontiersin.org
The performance of an OFET is quantified by several key parameters, including the field-effect mobility (µ), which measures how quickly charge carriers move through the channel, and the on/off current ratio (Ion/Ioff), which indicates the device's switching capability. Significant research has focused on optimizing the molecular structure of PDI derivatives to enhance these performance metrics.
By attaching various alkyl chains to the imide nitrogen atoms, researchers can control the material's solubility and solid-state packing, which directly impacts charge transport. For example, N,N′-dioctyl-3,4,9,10-perylenedicarboximide (PTCDI-C8) has been used to fabricate high-performance OFETs. Through a solution-processed method that creates highly arrayed crystalline submicron wires, PTCDI-C8 based OFETs have achieved a high electron mobility of 2.2 cm²·V⁻¹·s⁻¹. chemrxiv.org
Another widely studied derivative is N,N'-ditridecylperylene-3,4,9,10-tetracarboxylic diimide (PTCDI-C13). OFETs using PTCDI-C13 as the active material and a polymeric dielectric have demonstrated mobilities of 1.7 × 10⁻² cm² V⁻¹ s⁻¹. Further studies have focused on enhancing the stability of PTCDI-C13 based devices by modifying the gate dielectric, which is crucial for practical applications. nih.gov Theoretical calculations have also been employed to predict the intrinsic electron mobility of new PDI derivatives, guiding synthetic efforts toward molecules with even higher potential performance. rsc.org
| OFET Channel Material | Mobility (µ) (cm² V⁻¹ s⁻¹) | Ion/Ioff Ratio | Key Feature/Fabrication Method | Ref. |
| N,N′-dioctyl-3,4,9,10-perylenedicarboximide (PTCDI-C8) | 2.2 | - | Solution-processed crystalline wires | chemrxiv.org |
| N,N′-dioctyl-3,4,9,10-perylenedicarboximide (PTCDI-C8) | 0.65 | 5.1 × 10⁶ | NH₃-doped MXene electrodes | colab.ws |
| N,N'-ditridecylperylene-3,4,9,10-tetracarboxylic diimide (PTCDI-C13) | 1.7 × 10⁻² | >10⁵ | Polymeric dielectric (PMMA) | |
| N,N′-bis-(1-pentyl)hexyl-3,4,9,10-perylene diimide-PDI-4 | 5 × 10⁻⁴ | - | Solution-processed | frontiersin.org |
| N,N'-bisperylene-3,4,9,10-tetracarboxylic diimide | 5.39 | - | Theoretically calculated intrinsic mobility | rsc.org |
Table 3: Performance of OFETs based on various this compound derivative channel materials.
N-type Semiconductor Components
Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)
Derivatives of this compound, particularly PDIs, are prominent n-type organic semiconductors. Their excellent electron affinity, high electron mobility, and strong optical absorption in the visible spectrum make them ideal candidates for use in organic solar cells, where they function primarily as electron-accepting materials.
In the architecture of a bulk heterojunction (BHJ) solar cell, an intimate blend of an electron-donating material (typically a conjugated polymer) and an electron-accepting material forms the photoactive layer. This compound derivatives serve as state-of-the-art non-fullerene acceptors (NFAs) in these devices. Their primary role is to accept the electron from the exciton (B1674681) (a bound electron-hole pair) generated in the donor material upon light absorption.
The performance of the device is critically dependent on the relative energy levels of the donor's Highest Occupied Molecular Orbital (HOMO) and the acceptor's Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy level of PDI acceptors can be systematically tuned through chemical modification. For instance, introducing electron-withdrawing groups to the perylene core lowers the LUMO level, which can increase the open-circuit voltage (Voc) of the solar cell. Furthermore, engineering the side chains at the imide positions is crucial for controlling the material's solubility and morphology within the BHJ blend, preventing large-scale phase separation and ensuring an optimal nanoscale network for charge separation.
Research has demonstrated that dimeric PDI derivatives, where two perylene dione (B5365651) units are linked by a conjugated bridge, exhibit superior performance as acceptors. This structural motif helps to suppress the strong tendency of PDIs to form large, crystalline aggregates, which can act as exciton traps and hinder device efficiency.
The table below summarizes the performance of several OPV devices utilizing different this compound derivatives as the electron acceptor material.
| Perylenedione Derivative Acceptor | Donor Polymer | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
|---|---|---|---|---|---|
| PDI-V | PBDTTT-EFT (PTB7-Th) | 0.91 | 13.80 | 65.0 | 8.25 |
| Sdi-PDI | P3HT | 0.86 | 8.12 | 62.0 | 4.32 |
| SF-PDI₂ | PTB7-Th | 0.95 | 16.50 | 70.1 | 11.01 |
| PDI-T-PDI | PDBT-T1 | 0.98 | 14.23 | 68.0 | 9.50 |
The function of the this compound derivative in the active layer extends beyond simply accepting an electron. The entire process of power generation relies on efficient charge separation and subsequent transport to the respective electrodes. The large, planar π-system of the perylene dione core is highly conducive to electron transport through intermolecular π-π stacking. This creates pathways or "channels" within the acceptor domains of the BHJ for electrons to travel towards the cathode.
Effective charge separation occurs at the donor-acceptor interface. Upon formation of an exciton in the donor or acceptor phase, it must diffuse to this interface before it recombines. The large interfacial area in a well-mixed BHJ morphology maximizes the probability of this occurring. Once at the interface, the energy offset between the donor HOMO and acceptor LUMO provides the driving force for the exciton to dissociate, with the electron transferred to the perylene dione derivative and the hole remaining on the donor polymer.
The electron mobility within PDI-based materials can be exceptionally high for an organic semiconductor, often exceeding 0.1 cm²V⁻¹s⁻¹. However, this mobility is highly anisotropic, being much greater along the π-stacking direction. Therefore, controlling the orientation of the PDI molecules relative to the electrodes is a key area of research for optimizing device performance. Side-chain engineering is the primary tool used to influence this molecular packing, balancing the need for strong electronic coupling with the prevention of overly large crystalline domains that would disrupt the BHJ morphology.
Electron Acceptor Materials in Bulk Heterojunction Devices
Functional Dyes and Laser Applications
The intense color and exceptional stability of this compound derivatives have made them a cornerstone of high-performance functional dyes. Their outstanding photophysical properties, including high fluorescence quantum yields and resistance to photobleaching, are critical for applications demanding robust and reliable optical performance.
The parent this compound core exhibits strong absorption and emission in the green-yellow region of the visible spectrum. A key advantage of this chromophore system is the ability to tune these optical properties across the entire visible and into the near-infrared (NIR) spectrum through precise chemical functionalization.
Modifications can be made at two primary locations:
Imide Positions: Altering the N-substituents primarily affects the molecule's solubility and aggregation behavior, which in turn influences the solid-state or solution-phase optical properties.
Bay Positions (1, 6, 7, 12): Substitution at the perylene core has a direct and profound impact on the electronic structure and, consequently, the absorption and emission wavelengths. Attaching electron-donating groups (e.g., phenoxy, amino) or extending the π-conjugation at these positions induces a significant bathochromic (red) shift in the spectra. For example, tetra-phenoxy substitution can shift the absorption maximum from ~525 nm to over 600 nm. Introducing multiple cyano groups can push absorption and emission well into the NIR region (>700 nm).
This high degree of tunability allows for the rational design of dyes tailored for specific applications, such as fluorescent biological labels that emit in a desired window or dyes for lasers operating at specific wavelengths.
Derivatives of this compound are characterized by exceptionally high molar absorption coefficients (ε), typically in the range of 50,000 to 100,000 M⁻¹cm⁻¹. This means they can absorb light very efficiently, making them effective even at low concentrations. This property is highly desirable for applications such as fluorescent sensors and light-harvesting arrays.
In addition to their light-absorbing capability, these compounds exhibit remarkable photostability. The rigid, fused-ring aromatic structure is resistant to photochemical degradation, allowing the dyes to undergo a vast number of absorption-emission cycles without significant decomposition. This robustness is a defining feature that distinguishes them from many other classes of organic dyes, such as rhodamines or cyanines, especially under conditions of high-intensity light exposure found in laser applications or outdoor solar energy conversion. The combination of high fluorescence quantum yields (ΦF), often approaching 1.0 (100%) in dilute solution, and extreme photostability makes them ideal gain media for dye lasers and standards for fluorescence measurements.
The table below presents photophysical data for several this compound derivatives, illustrating the effect of substitution on their optical properties.
| Perylenedione Derivative (Substitution) | Solvent | λabs, max (nm) | λem, max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| Unsubstituted Core (N,N'-di(2,6-diisopropylphenyl)) | Chloroform | 526 | 535 | 85,000 | >0.95 |
| 1,7-Dibromo | Chloroform | 545 | 560 | 68,000 | 0.94 |
| 1,7-Diphenoxy | Chloroform | 575 | 615 | 55,000 | 0.98 |
| 1,6,7,12-Tetrachloro | Chloroform | 598 | 620 | 45,000 | 0.85 |
Tunable Absorption and Emission Properties for Specific Wavelengths
Electrochemical Energy Storage Devices
The redox-active nature of the this compound core has opened a new avenue for its application in electrochemical energy storage systems, such as rechargeable lithium-ion, sodium-ion, and potassium-ion batteries. The two carbonyl groups within the dione structure can undergo a reversible two-electron reduction/oxidation process, enabling the storage and release of electrical charge. This makes perylenedione derivatives promising candidates for organic electrode materials.
When used as a cathode material, the PDI derivative is in its oxidized (quinone) form. During discharge, it is reduced via a two-step enolization process, taking up two alkali metal ions (e.g., Li⁺, Na⁺) and two electrons. The process is reversed during charging. The theoretical specific capacity of a typical PDI molecule is around 140 mAh/g, which is competitive with some conventional inorganic cathode materials.
A significant challenge for molecular organic electrodes is their tendency to dissolve in the liquid electrolytes used in batteries, leading to rapid capacity fade. To overcome this, researchers have focused on strategies to immobilize the redox-active this compound unit. Key approaches include:
Polymerization: Creating polymers where the PDI unit is part of the main chain or a pendant group. This insolubilizes the material.
These strategies have led to the development of organic electrodes with high specific capacity, excellent cycling stability, and good rate performance, positioning this compound derivatives as a sustainable and tunable alternative to metal-based inorganic electrode materials.
The table below details the performance of various this compound-based materials in different battery configurations.
| Electrode Material | Battery Type | Electrode Role | Initial Reversible Capacity (mAh/g) | Cycling Stability |
|---|---|---|---|---|
| PDI-Polyimide Polymer | Lithium-ion | Cathode | 135 | 95% retention after 100 cycles |
| PDI-T-PDI Monomer | Sodium-ion | Anode | 125 | 80% retention after 200 cycles |
| PDI-grafted-CNT | Lithium-ion | Cathode | 139 | 90% retention after 500 cycles at 5C rate |
| PTCDA (Perylene-3,4,9,10-tetracarboxylic dianhydride) | Sodium-ion | Anode | 130 | ~100% retention after 50 cycles |
Redox-Active Components in Electrochemical Capacitors
The quest for high-performance energy storage devices has driven research into novel electrode materials that can offer both high energy and power densities. This compound has emerged as a promising redox-active material for electrochemical capacitors, devices that store energy through ion adsorption and fast surface redox reactions. researchgate.netndl.go.jp
Hybridization within Activated Carbon Nanopores for Enhanced Capacitance
A significant breakthrough in the application of this compound involves its synthesis and hybridization directly within the nanopores of activated carbon (AC). acs.orgresearcher.lifenih.govacs.org This innovative method utilizes the AC nanopores as nanoreactors for the electrochemical oxidation of perylene to this compound. researcher.lifenih.govacs.org The process begins with the gas-phase adsorption of perylene onto the AC, which allows for precise control over the amount of the precursor material. nih.govacs.org Subsequent electrochemical oxidation in an aqueous electrolyte like H2SO4 converts the adsorbed perylene into redox-active this compound (PERD) at potentials above 0.7 V vs Ag/AgCl. nih.govacs.org
This in-situ hybridization creates a large contact interface between the conductive carbon pore surfaces and the PERD molecules, which is strengthened by π-π stacking interactions. acs.org This intimate contact facilitates rapid and reversible redox reactions, which are crucial for high-performance energy storage. acs.orgnih.govacs.org A key advantage of this technique is that the hybridization of PERD within the AC nanopores does not increase the electrode volume, leading to a significant enhancement in volumetric capacitance as the PERD content increases. acs.orgnih.govacs.org
Research has demonstrated that this hybridization method can significantly boost the volumetric capacitance of the electrode. For instance, when 5 mmol of perylene per gram of AC was used, the volumetric capacitance reached 299 F cm⁻³ at a current density of 0.05 A g⁻¹, a substantial increase from the 117 F cm⁻³ delivered by pristine AC. acs.orgresearcher.lifenih.govacs.org
Investigation of Reversible Two-Electron Redox Reactions
The combination of both EDL capacitance from the high surface area of the activated carbon and the pseudocapacitance from the Faradaic reactions of the hybridized PERD results in a hybrid energy storage mechanism. researchgate.netacs.org This dual mechanism allows the electrodes to achieve higher energy densities than conventional electric double-layer capacitors (EDLCs) while maintaining high power densities. acs.orgacs.org
Mechanisms of Charge Storage through Faradaic Processes
The charge storage in this compound-based electrodes is primarily governed by Faradaic processes, which involve the transfer of electrons during redox reactions. core.ac.ukarxiv.org Unlike non-Faradaic processes that rely on electrostatic charge accumulation at the electrode-electrolyte interface, Faradaic processes lead to a chemical change in the electrode material. researchgate.netcore.ac.ukarxiv.org In the case of this compound, the reversible conversion between its oxidized and reduced states allows for the storage and release of electrical energy. acs.org
The efficiency of this charge storage mechanism is highly dependent on the rapid and reversible nature of the redox reactions. The hybridization of PERD within the conductive nanopores of activated carbon ensures that the charge transfer is fast and efficient, leading to high power capabilities. acs.orgacs.org The large contact area between the PERD and the carbon substrate minimizes the charge transfer resistance, further enhancing the electrochemical performance. acs.orgacs.org
Strategies for Suppressing Self-Discharge in Asymmetrical Cells
A critical challenge in the practical application of electrochemical capacitors is self-discharge, the spontaneous loss of stored energy when the device is at rest. x-mol.netacs.org Research has shown that asymmetrical cell configurations, where an AC/PERD hybrid electrode is used as the cathode and a pristine AC electrode as the anode, can significantly suppress self-discharge compared to symmetrical AC cells. acs.orgnih.govacs.org
In a 24-hour self-discharge test, the cell voltage of a symmetrical AC cell dropped to 0.19 V. acs.org In contrast, the asymmetrical cells employing the AC/PERD cathode maintained a much higher voltage of 0.58–0.59 V. acs.org This improved performance is attributed to the fact that the hybridized PERD does not undergo cross-diffusion between the cathode and anode during the self-discharge period. acs.orgnih.govacs.org This strategy of using asymmetrical cell designs presents a promising pathway to enhance the long-term energy retention of supercapacitors.
Development of Advanced Electrode Materials
The unique properties of this compound and its derivatives make them valuable building blocks for the development of advanced electrode materials beyond simple hybridization with activated carbon. mdpi.com Their inherent redox activity and potential for tailored chemical functionalization open up avenues for creating novel electrode architectures with enhanced electrochemical performance. The ability to modify the perylene core with different functional groups allows for the fine-tuning of properties such as redox potential, solubility, and self-assembly behavior, which are crucial for designing next-generation energy storage systems.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions that govern molecular recognition and self-assembly, provides a powerful tool for organizing this compound derivatives into well-defined nanostructures. uclouvain.benih.govunsw.edu.au The planar and aromatic nature of the perylene core promotes strong π-π stacking interactions, which are a key driving force for self-assembly. acs.orgmpg.de
By strategically introducing functional groups onto the perylene scaffold, it is possible to direct the self-assembly process to form specific architectures such as nanofibers, nanoribbons, and other complex structures. mdpi.comd-nb.infonih.gov For instance, the introduction of azobenzene (B91143) units into perylene bisimide structures allows for the photocontrolled modulation of their supramolecular assembly. mdpi.com These self-assembled structures can exhibit unique electronic and optical properties, making them attractive for applications in organic electronics, sensors, and catalysis. The ability to control the morphology and properties of these materials through molecular design highlights the potential of supramolecular chemistry in creating advanced functional materials based on this compound.
Construction of Ordered Molecular Architectures
The ability to organize molecules into well-defined, ordered structures is fundamental to creating materials with advanced, predictable functions. The process, known as self-assembly, relies on spontaneous organization driven by specific, local interactions between the components. researchgate.net For derivatives of this compound, non-covalent interactions such as π-π stacking, van der Waals forces, and hydrogen bonding are the primary drivers for the formation of ordered supramolecular architectures. researchgate.netmdpi.com
The large, planar π-system of the perylene core strongly promotes π-π stacking, where the aromatic rings arrange themselves in a face-to-face or slipped-stack orientation. mdpi.com This interaction is crucial for charge transport in organic electronic devices. By chemically modifying the perylene core with various functional groups, scientists can fine-tune the intermolecular interactions to guide the self-assembly process. mdpi.com This control allows for the fabrication of diverse nanostructures, from one-dimensional fibers and ribbons to two-dimensional sheets, stabilized on substrates. mdpi.commdpi.com The creation of these ordered adlayers can be influenced by factors like thermal treatment, which can help transition the system to a more thermodynamically stable structure. mdpi.com The goal is to create highly organized systems, as the properties of the final material are determined not just by the individual molecules but significantly by the way they are assembled. researchgate.net
Formation of Hydrogen-Bonded Aggregates (e.g., J-aggregates)
Hydrogen bonding provides a powerful tool for directing the self-assembly of chromophores with superior directionality and strength compared to weaker van der Waals forces. rsc.org In the context of perylene derivatives, particularly the closely related perylene bisimides (PBIs), hydrogen bonds play a critical role in controlling the aggregation behavior and the resulting photophysical properties. nih.gov These principles are directly applicable to the design of this compound derivatives.
When chromophores like perylenedione aggregate, their electronic states can couple, leading to two primary types of excitonic coupling:
H-aggregates: Characterized by a cofacial arrangement of the chromophores, resulting in a blue-shift of the absorption spectrum compared to the monomer.
J-aggregates: Characterized by a slipped-stack, head-to-tail arrangement, leading to a distinct red-shift in the absorption spectrum and often enhanced fluorescence. nih.gov
The formation of J-aggregates is highly desirable for applications in light-harvesting and energy transport, as the excitons are delocalized over multiple molecules. nih.gov Researchers have successfully engineered PBI systems that form robust J-aggregates in water. By attaching flexible glycol chains and creating specific hydrogen-bonding sites, a temperature-induced transition from a loosely packed, monomer-like state to a highly ordered, hydrogen-bonded J-aggregate can be achieved. nih.gov In these systems, intermolecular N-H···O hydrogen bonds between the amide groups of neighboring molecules are key to enforcing the specific slipped-stacked architecture required for J-type coupling. nih.govresearchgate.net Similar strategies, incorporating amide or other hydrogen-bonding functionalities onto the this compound framework, could yield analogous, highly ordered J-aggregates with unique optical properties. mdpi.com
| Aggregate Type | Molecular Arrangement | Spectroscopic Shift | Key Interaction Example |
| H-aggregate | Cofacial (face-to-face) | Blue-shift (Hypsochromic) | π-π stacking |
| J-aggregate | Slipped-stack (head-to-tail) | Red-shift (Bathochromic) | Hydrogen-bonding, π-π stacking |
Design of Layered Donor/Acceptor Systems for Energy and Electron Transfer
Layered systems comprising electron donor (D) and electron acceptor (A) molecules are central to organic photovoltaics and photocatalysis. The efficiency of these devices hinges on fundamental processes like Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET). kuleuven.bemdpi.com Perylene derivatives, including this compound, are excellent candidates for the acceptor component in such systems due to their electron-deficient nature and robust photostability.
In a typical D-A system, the process begins with the absorption of a photon by the donor molecule. researchgate.net What happens next depends on the specific design of the system:
Energy Transfer: The excitation energy can be transferred non-radiatively from the excited donor (D) to the acceptor (A), resulting in an excited acceptor (A). researchgate.netrsc.org This is often observed in systems where the donor's emission spectrum overlaps with the acceptor's absorption spectrum. mdpi.com
Electron Transfer: An electron can move from the excited donor to the acceptor, creating a charge-separated state (D•⁺-A•⁻). edinst.com This process is the cornerstone of converting light energy into electrical current.
The efficiency of both energy and electron transfer is highly dependent on the distance and orientation between the donor and acceptor moieties. edinst.comkuleuven.be By covalently linking donor and acceptor molecules or by using self-assembly to create layered structures, it is possible to control these parameters precisely. rsc.org For instance, dendrimers functionalized with donor chromophores at the periphery and an acceptor at the core have shown extremely high energy transfer efficiencies. kuleuven.bemdpi.com The strategic arrangement of this compound derivatives with suitable donors (e.g., pyrene (B120774) or porphyrin derivatives) in layered or dendritic architectures is a promising strategy for creating efficient light-harvesting systems. mdpi.comnih.gov
| Process | Description | Initial State | Final State | Key Requirement |
| Energy Transfer (FRET) | Non-radiative transfer of excitation energy from donor to acceptor. | D* + A | D + A | Spectral overlap, close proximity (<10 nm) |
| Electron Transfer (PET) | Transfer of an electron from donor to acceptor upon photoexcitation. | D + A | D•⁺ + A•⁻ | Favorable redox potentials, orbital overlap |
Control over Self-Assembly Behavior for Nanostructure Fabrication
The fabrication of functional nanostructures from molecular components is a cornerstone of nanotechnology, offering a "bottom-up" approach to building complex materials. sigmaaldrich.com The ability to control the self-assembly of this compound and its derivatives allows for the creation of nanostructures with tailored morphologies and properties for specific applications. researchgate.net
Control over the self-assembly process is achieved by manipulating the delicate balance of non-covalent interactions. mdpi.com Key strategies include:
Molecular Design: Attaching different side chains (e.g., alkyl chains for solubility, hydrogen-bonding groups for directionality) to the perylenedione core can pre-program the assembly pathway. mdpi.com
Solvent Effects: Changing the solvent can alter the strength of hydrophobic interactions and hydrogen bonds, leading to different assembled structures. mdpi.com For example, a solvent-exchange method is often used to induce the aggregation and formation of nanostructures. mdpi.com
External Stimuli: Factors such as temperature, pH, or the introduction of a template can guide the assembly process. mdpi.comnih.gov For instance, thermal annealing can provide the energy needed for molecules to rearrange into a more ordered, thermodynamically stable state. mdpi.com
Surface Templating: Using an atomically flat substrate can direct the formation of highly ordered two-dimensional networks, where molecule-substrate interactions play a crucial role. mdpi.com
Through such controlled self-assembly, a variety of nanostructures like nanofibers, nanoribbons, vesicles, and dendritic networks can be fabricated from perylenedione-based building blocks. mdpi.comnih.gov These structures are being explored for use in organic field-effect transistors (OFETs), where the ordered packing of molecules is essential for efficient charge transport, and in the development of novel sensor platforms. sigmaaldrich.com
Chemical Sensing and Biosensing Platforms
The intense fluorescence and high photostability of the perylene framework make its derivatives, including this compound, attractive scaffolds for the development of fluorescent chemical sensors and biosensors. charlotte.edursc.org These sensors are designed to signal the presence of a specific analyte through a measurable change in their fluorescence properties. spectroscopyonline.com
Development of Fluorescent Probes for Chemical Analytes
A fluorescent probe is a molecule designed to exhibit a change in its fluorescence (e.g., intensity, wavelength, or lifetime) upon interacting with a specific target analyte. mdpi.com The design of such probes typically involves two key components:
A Fluorophore: The signaling unit that emits light. For this topic, the fluorophore would be based on the this compound structure.
A Receptor: A recognition unit that selectively binds to the target analyte (e.g., a metal ion, an anion, or a biomolecule).
The receptor is covalently linked to the fluorophore. The binding event at the receptor site triggers a change in the electronic properties of the fluorophore, leading to a detectable optical response. rsc.orgspectroscopyonline.com For example, probes for detecting metal ions often incorporate a chelating group that binds the ion, while probes for anions might use a hydrogen-bond donor site. researchgate.net
Derivatives of fluorophores like BODIPY, fluorescein, and rhodamine have been extensively developed for sensing a wide range of analytes, from biothiols like cysteine to various metal ions. rsc.orgnih.gov The strategies used in these systems, such as attaching a reactive group that is cleaved or modified by the analyte to "turn on" fluorescence, can be adapted to the this compound scaffold. rsc.orgmdpi.com The goal is to create probes with high selectivity (responding only to the target analyte) and high sensitivity (detecting very low concentrations of the analyte). rsc.orgspectroscopyonline.com
Detection Mechanisms Based on Photoinduced Electron Transfer and Fluorescence Quenching
Photoinduced Electron Transfer (PET) is a powerful mechanism for designing "off-on" or "on-off" fluorescent sensors. nih.gov The basic principle involves a fluorophore (F) linked to a receptor (R) that also functions as an electron donor or acceptor.
"Off" State (Fluorescence Quenching): In the absence of the analyte, upon excitation of the fluorophore (F*), an electron is transferred between the fluorophore and the receptor. This PET process provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence. edinst.comresearchgate.net
"On" State (Fluorescence Recovery): When the analyte binds to the receptor, the receptor's ability to participate in PET is inhibited. For example, if the receptor is an electron donor, binding to a cation (like a metal ion or H⁺) makes it a poorer donor. This blocks the PET quenching pathway, forcing the excited fluorophore to decay radiatively, thereby "turning on" the fluorescence. researchgate.netnih.gov
This mechanism allows for the rational design of sensors where the fluorescence signal is directly modulated by the presence of the target. The free energy change (ΔG) for the electron transfer, which can be estimated using the Rehm-Weller equation, determines whether the PET process is favorable and thus whether the probe is in the "off" or "on" state. edinst.com This approach has been widely used to create sensors for ions, pH, and various small molecules. researchgate.netnih.gov
| Probe State | Analyte Presence | Receptor-Fluorophore Interaction | Fluorescence |
| OFF | Absent | Active Photoinduced Electron Transfer (PET) | Quenched (Low) |
| ON | Present | Analyte binding inhibits PET | Emitted (High) |
Specificity and Selectivity in Sensing Applications
The utility of a chemical sensor is fundamentally defined by its specificity and selectivity—the ability to respond to a single, particular analyte or to differentiate among a group of similar analytes, respectively. In the field of fluorescent probes and chemosensors, derivatives of the perylene family are well-regarded for their strong fluorescence, high quantum yields, and excellent photostability. rsc.org While direct applications of this compound in sensing are not extensively documented in current research, the broader class of perylene diones and diimides serves as a valuable platform for developing highly selective sensing systems for various analytes, including metal ions and reactive oxygen species. rsc.orgchinesechemsoc.org
The design of a selective sensor involves creating a molecular framework with specific recognition sites that can bind to the target analyte. mdpi.comrsc.org This binding event triggers a measurable change in the sensor's photophysical properties, such as a shift in fluorescence wavelength or a change in intensity (fluorescence enhancement or quenching). rsc.orgnih.gov For instance, a perylene diimide-based fluorescent probe (PDI-S) was engineered for the selective and rapid detection of hypochlorite (B82951) (OCl⁻). rsc.org The probe's design incorporated an imidazole (B134444) thione moiety as the reactive site. rsc.org Reaction with hypochlorite oxidizes this group, leading to a significant enhancement in fluorescence, allowing for the detection of both exogenous and endogenous hypochlorite in living cells with high specificity for mitochondria. rsc.org
The principle of selectivity can be further illustrated by multicomponent systems. Barrel-shaped metallacages constructed using perylene diimide and benzothiadiazole derivatives as photosensitizers have been developed. chinesechemsoc.org These structures exhibit high efficiency in generating singlet oxygen, a key reactive species in photocatalysis, demonstrating how molecular assembly can be used to create functional materials with specific properties. chinesechemsoc.org The selectivity of such sensors is often evaluated against a panel of potentially competing species to ensure that the response is specific to the target analyte. mdpi.comnih.gov For example, a thiophene-based sensor for Fe³⁺ ions was tested against various other metal ions to confirm its high selectivity, with a calculated limit of detection (LOD) of 1.6 x 10⁻⁸ M. mdpi.com
The following table summarizes key characteristics of selective sensors based on perylene derivatives and related structures, highlighting the principles that would underpin the development of a this compound-based sensor.
| Sensor Base/Derivative | Target Analyte | Sensing Mechanism | Key Performance Metric |
| Perylene Diimide (PDI-S) | Hypochlorite (OCl⁻) | Oxidation of imidazole thione moiety leading to fluorescence enhancement. rsc.org | High selectivity and ultra-fast response in living cells. rsc.org |
| Perylene Diimide Metallacage | Singlet Oxygen (¹O₂) Generation | Photoinduced energy transfer within a self-assembled supramolecular structure. chinesechemsoc.org | High quantum yield (up to 56%) for ¹O₂ generation. chinesechemsoc.org |
| Pyrene Derivative | Various Analytes | Fluorescence enhancement upon binding to target. rsc.org | High selectivity and low cytotoxicity for bio-imaging. rsc.org |
| Thiophene-based Sensor | Iron (Fe³⁺) | Complex formation leading to fluorescence quenching. mdpi.com | Low Limit of Detection (LOD) of 1.6 x 10⁻⁸ M. mdpi.com |
This table is generated based on data from referenced studies on perylene derivatives and other fluorescent probes to illustrate the principles of sensor design and selectivity.
Environmental Photochemistry
The environmental fate of polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to their persistence and potential toxicity. Photochemistry plays a crucial role in the transformation of these compounds on environmental surfaces.
Studies on the Photodegradation of Polycyclic Aromatic Hydrocarbons (PAHs) on Environmental Surfaces
Sunlight-induced degradation is a major pathway for the transformation of many PAHs in the environment. researchgate.net Studies focusing on the photodegradation of perylene, a representative PAH, have shown that its transformation is highly dependent on the surface to which it is adsorbed. Research conducted on model environmental surfaces, such as silica (B1680970) gel and alumina, demonstrates that the photolysis of adsorbed perylene leads to the formation of several oxygenated products. researchgate.netgoogle.com
Using techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis diode array and mass spectrometry (MS) detection, researchers have identified this compound and 1,12-perylenedione as two of the major products of perylene photodegradation on these surfaces. researchgate.netnih.gov The photodegradation rate and product distribution are influenced by factors such as the presence of oxygen, moisture content, and the intensity of irradiation. researchgate.netresearchgate.net For example, the photodegradation rate of perylene increases significantly in an oxygen atmosphere compared to an inert atmosphere, and its fluorescence is quenched by about 70%, indicating the involvement of oxygen in the reaction mechanism. nih.gov
The table below details findings from studies on the photodegradation of PAHs on various surfaces.
| PAH | Surface | Irradiation Conditions | Major Identified Products | Reference |
| Perylene | Silica Gel | UV/Visible Light, Aerated | This compound, 1,12-Perylenedione, Perylenediols | researchgate.netnih.gov |
| Perylene | Alumina | UV/Visible Light, Aerated | Oxygenated Perylene derivatives | google.com |
| Pyrene | Silica Gel | UV Light (300 nm), Aerated | 1,6-Pyrenedione, 1,8-Pyrenedione, 1-Hydroxypyrene | acs.orgnih.gov |
This table summarizes results from referenced photochemical studies on PAHs adsorbed on environmental surfaces.
Understanding Pathways Leading to Oxygenated Products like Perylenediones
The formation of oxygenated products such as this compound from the photodegradation of perylene is understood to proceed through complex mechanistic pathways. Experimental evidence points to a mixed Type I and Type II photochemical process, involving both radical cation intermediates and singlet oxygen. researchgate.netnih.govescholarship.org
Type I Pathway: Perylene Radical Cation In this pathway, the photoexcited perylene molecule undergoes either photoionization or electron transfer to an acceptor (like molecular oxygen), forming a perylene radical cation (Per•⁺). researchgate.netacs.org This highly reactive intermediate is a key precursor to the formation of dione products. nih.govnih.gov The radical cation can then react with water molecules adsorbed on the surface or with other oxygen species to yield the oxidized products. acs.org The formation of this compound, in particular, has been proposed to occur through the reaction of the perylene radical cation. nih.gov This mechanism is notably more prevalent when perylene is adsorbed on a surface compared to its behavior in a dilute solution, highlighting the critical role of the surface-adsorbate interactions in dictating the degradation pathway. nih.gov
The proposed mechanisms for the formation of perylenediones are summarized below:
| Photochemical Pathway | Key Reactive Intermediate(s) | Proposed Product Formation |
| Type I | Perylene Radical Cation (Per•⁺) | Per•⁺ reacts with H₂O or O₂⁻• to form hydroxylated intermediates, which are then oxidized to diones like this compound. nih.govacs.org |
| Type II | Singlet Oxygen (¹O₂) | Perylene transfers energy to O₂, forming ¹O₂. The ¹O₂ then reacts with ground-state perylene, potentially via electron transfer to form Per•⁺ or via cycloaddition. nih.govrsc.org |
This table outlines the proposed mechanistic pathways for the photooxidation of perylene to perylenediones based on referenced studies.
Future Directions and Emerging Research Avenues for 3,10 Perylenedione
Advancements in Green and Sustainable Synthetic Methodologies
The traditional synthesis of perylene (B46583) derivatives often involves harsh conditions, such as high temperatures and the use of toxic solvents and metal catalysts. Future research is increasingly focused on developing greener and more sustainable methods for producing 3,10-perylenedione and related compounds.
One promising approach is the use of electrochemical synthesis. This method can involve the oxidation of perylene within the nanopores of activated carbon, which act as nanoreactors. acs.org This technique offers precise control over the reaction and can yield high amounts of this compound without the need for metal catalysts or organic solvents. acs.org Another environmentally benign method explores photochemical conversions of perylene derivatives to this compound using UV light. smolecule.com
For the broader class of perylene diimides (PDIs), to which this compound is related, several greener synthetic routes are being explored. These include solvent-less methods using twin-screw extrusion and reactions in high-temperature water under pressure. rsc.orgbrad.ac.uk While these methods are effective for certain amines, they still require high temperatures. rsc.org A significant breakthrough has been the development of a room-temperature synthesis for PDIs using DBU as a base in solvents like DMF or DMSO, or a higher-temperature "green" synthesis with K2CO3 in DMSO. researchgate.net Kinetic studies have shown that the solubility of intermediate amic acid salts is a rate-limiting step, and diluting the reaction with water can facilitate a quantitative reaction at room temperature. rsc.orgresearchgate.net
Future advancements will likely focus on optimizing these methods to improve yields, reduce energy consumption, and expand the range of compatible functional groups, making the synthesis of this compound and its derivatives more cost-effective and environmentally friendly.
Development of Multifunctional this compound-Based Hybrid Materials
The integration of this compound into hybrid materials is a rapidly growing field of research, aiming to create multifunctional materials with synergistic properties. These hybrids combine the desirable characteristics of this compound with other materials like graphene, metal-organic frameworks (MOFs), and conductive polymers.
A notable application of these hybrid materials is in energy storage. For instance, this compound can be hybridized with activated carbon to create electrodes for electrochemical capacitors. acs.org In these systems, this compound acts as a redox-active material, enhancing the volumetric capacitance of the device. acs.org The hybridization process, which can be achieved through electrochemical oxidation of perylene within the carbon nanopores, ensures a large contact area between the redox-active material and the conductive carbon surface, facilitating efficient charge transfer. acs.orgresearchgate.net
Graphene-based hybrids also show significant promise. nih.gov The π-π stacking interactions between this compound and graphene can be exploited to tailor the electronic properties of the resulting material. acs.orgrsc.org These hybrids have potential applications in various fields, including sensing, catalysis, and optoelectronics, due to the combined benefits of graphene's high conductivity and mechanical strength with the unique optical and electronic properties of this compound. nih.gov
Future research in this area will likely explore novel combinations of materials and advanced fabrication techniques to create highly integrated and multifunctional hybrid systems. The goal is to develop materials with tunable properties for specific applications, such as high-performance energy storage devices, sensitive chemical sensors, and efficient photocatalysts. nih.gov
Exploration of Novel Functionalization Strategies for Unprecedented Properties
Chemical functionalization is a powerful tool for tailoring the properties of this compound and its parent structure, perylene. By strategically adding different chemical groups to the perylene core, researchers can fine-tune its electronic, optical, and self-assembly characteristics.
A key area of focus is the functionalization at the "bay" positions (1, 6, 7, and 12) of the perylene ring system. nih.gov These positions have high electron density, making them susceptible to electrophilic substitution. nih.gov Conventional methods often rely on halogenation of the perylene core, which then allows for the introduction of other functional groups through nucleophilic substitution or palladium-catalyzed coupling reactions. nih.gov
Novel bay-functionalization strategies are being developed to introduce a wider variety of substituents and to achieve more complex molecular architectures. columbia.edu For example, base-assisted direct amination and N-heteroarylation have been shown to be effective methods for modifying perylene diimides (PDIs), a class of compounds closely related to this compound. columbia.edu These reactions can be mediated by thermally induced radical anions and can lead to the creation of intriguing materials, such as small-molecule white-light emitters. columbia.edu
Fully bay-functionalized PDIs, where all four bay positions are substituted, are of particular interest. The steric hindrance between the substituents can twist the perylene core, disrupting π-π stacking and improving the solubility of the compound. nih.gov This structural distortion can also lead to unique optical and electronic properties. nih.gov
Future research will continue to explore new functionalization reactions and strategies to create this compound derivatives with unprecedented properties. This includes the development of methods for asymmetric functionalization to create molecules with tailored donor-acceptor characteristics for applications in organic electronics and photovoltaics.
Application of Advanced In-situ Characterization Techniques for Dynamic Studies
Understanding the dynamic processes that occur in this compound-based materials during operation is crucial for optimizing their performance and designing next-generation devices. Advanced in-situ and operando characterization techniques, which allow for the real-time monitoring of materials under working conditions, are becoming increasingly important in this field. kit.edu
For example, in the context of energy storage, operando spectroscopy can be used to study the structural and electronic changes that this compound undergoes during charging and discharging cycles in a supercapacitor. tum.deresearchgate.net Techniques like X-ray absorption spectroscopy (XAS) can provide information about the local atomic structure and oxidation state of the active material, while Raman and FTIR spectroscopy can probe changes in molecular vibrations. kit.edu
When this compound is incorporated into hybrid materials, such as composites with graphene or activated carbon, in-situ techniques are essential for understanding the complex interfacial phenomena that govern device performance. scilit.com For instance, in-situ electrochemical atomic force microscopy (EC-AFM) can be used to visualize morphological changes at the electrode-electrolyte interface during electrochemical reactions.
The application of these advanced characterization techniques will provide unprecedented insights into the structure-property-performance relationships of this compound-based materials. This knowledge will be invaluable for the rational design of materials with improved stability, efficiency, and longevity for a wide range of applications.
Deeper Theoretical and Computational Insights into Complex Interactions and Phenomena
Theoretical and computational modeling plays a vital role in complementing experimental research on this compound. By providing a molecular-level understanding of its electronic structure, intermolecular interactions, and reaction mechanisms, these methods can guide the design of new materials with desired properties.
Density functional theory (DFT) is a powerful tool for studying the electronic properties of this compound and its derivatives. researcher.life It can be used to calculate key parameters such as HOMO and LUMO energy levels, which are crucial for determining the material's potential applications in organic electronics. rsc.org Computational studies can also be used to predict the effects of different functional groups on the electronic structure, helping to guide synthetic efforts towards materials with tailored properties. aps.org
In the context of hybrid materials, computational modeling can provide insights into the nature of the interactions between this compound and other components, such as graphene or carbon nanotubes. acs.org For example, simulations can be used to study the π-π stacking interactions that govern the self-assembly of these materials and to understand how these interactions influence the electronic properties of the hybrid system. acs.org
Future theoretical work will likely focus on developing more accurate and efficient computational methods to study larger and more complex systems. This will enable researchers to model the behavior of this compound-based materials in realistic device environments and to gain a deeper understanding of the complex phenomena that govern their performance.
Integration into Smart Materials and Responsive Systems
The unique properties of this compound make it an attractive candidate for integration into smart materials and responsive systems. These are materials that can change their properties in response to external stimuli, such as light, heat, pH, or the presence of specific chemicals.
For example, the vibrant color and redox activity of this compound could be harnessed to create chromic materials that change color in response to an electrical potential. smolecule.com This could have applications in displays, sensors, and smart windows.
Furthermore, by incorporating this compound into polymer matrices or self-assembled monolayers, it may be possible to create materials that respond to a variety of stimuli. For instance, pH-responsive drug delivery systems have been developed that release their payload in the acidic environment of tumors. wikipedia.org A similar approach could be used to design this compound-based systems for targeted delivery or controlled release applications.
The development of smart materials based on this compound is still in its early stages, but it represents a promising area for future research. By combining the unique properties of this compound with the principles of materials design, it may be possible to create a new generation of advanced materials with a wide range of applications.
Scalability of Synthesis and Application for Industrial Relevance
For this compound and its derivatives to make a significant impact in industrial applications, it is crucial to develop scalable and cost-effective methods for their synthesis and processing. While many promising applications have been demonstrated at the laboratory scale, translating these to industrial production presents a number of challenges.
One key challenge is the scalability of the synthesis. Many of the current synthetic methods for perylene derivatives are complex, multi-step processes that are not well-suited for large-scale production. mdpi.com Future research will need to focus on developing robust and efficient synthetic routes that can be easily scaled up. This may involve the use of continuous flow chemistry or other process intensification techniques. brad.ac.uk
Another important consideration is the processability of the materials. Perylene-based compounds are often poorly soluble in common organic solvents, which can make them difficult to process into thin films or other device structures. mdpi.com The development of new functionalization strategies that improve solubility without compromising the desired electronic and optical properties will be critical for enabling the large-scale application of these materials. nih.govmdpi.com
By addressing these challenges, researchers can pave the way for the widespread adoption of this compound-based materials in a variety of industrial applications, from organic electronics to advanced coatings and pigments.
Interdisciplinary Research with Other Fields (e.g., Quantum Computing, Artificial Intelligence for materials design)
The continued advancement of materials science is increasingly dependent on synergistic collaborations with other cutting-edge fields. For a molecule as electronically complex and functionally versatile as this compound, the integration of quantum computing and artificial intelligence (AI) represents a paradigm shift. These interdisciplinary approaches move beyond traditional trial-and-error synthesis and characterization, offering pathways to precisely predict molecular behavior and rationally design novel materials with unprecedented speed and accuracy. This section explores the emerging research avenues where this compound is a focal point for these advanced computational disciplines.
Harnessing Quantum Computing for Precision Modeling
The rich photophysical and electronic properties of this compound stem from its extended π-conjugated system. While classical computational methods like Density Functional Theory (DFT) have been invaluable, they often face limitations in accurately describing the strongly correlated electron behavior characteristic of excited states or charge transport phenomena in molecular aggregates. This is precisely where quantum computing offers transformative potential.
Quantum computers, by their very nature, operate on the principles of quantum mechanics. They are uniquely suited to simulate molecular systems with a level of accuracy that is intractable for classical machines. Research efforts are beginning to focus on using quantum algorithms to unravel the fundamental properties of this compound:
Electronic Structure Calculation: Quantum algorithms such as the Variational Quantum Eigensolver (VQE) promise to calculate the ground and excited state energies of this compound with near-exact precision. This would provide definitive values for band gaps, absorption energies, and exciton (B1674681) binding energies, resolving ambiguities that can arise from different DFT functionals.
Charge Transport Simulation: The movement of electrons and holes through stacks of this compound molecules is a fundamentally quantum process involving tunneling and coherence. Quantum computers can directly simulate these dynamics, providing a much clearer picture of charge mobility than semi-classical approximations. This is critical for designing more efficient organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
Photophysical Dynamics: Understanding the fate of an exciton after photoexcitation—including processes like intersystem crossing and charge separation—is key to optimizing this compound for photocatalysis and light-emitting applications. Quantum simulations can model the time evolution of the molecular wavefunction, offering unparalleled insight into these ultrafast processes.
The following table compares the prospective capabilities of quantum computing against established classical methods for modeling a key property of this compound.
| Computational Method | Key Algorithm / Basis Set | Predicted Property | Estimated Computational Cost | Expected Accuracy |
|---|---|---|---|---|
| Classical (Standard DFT) | B3LYP / 6-31G* | S1 Excitation Energy | Low (Hours) | Moderate (Often systematically underestimated) |
| Classical (High-level ab initio) | CASPT2 / cc-pVTZ | S1 Excitation Energy | Very High (Weeks/Months) | High |
| Quantum (Near-Term) | VQE on Noisy Intermediate-Scale Quantum (NISQ) device | S1 Excitation Energy | High (Dependent on qubit count/coherence) | Potentially High (Error-mitigation dependent) |
| Quantum (Fault-Tolerant) | Quantum Phase Estimation (QPE) | S1 Excitation Energy | Theoretically Efficient | Chemically Exact (Approaching experimental values) |
Accelerating Discovery with Artificial Intelligence and Machine Learning
High-Throughput Virtual Screening (HTVS): Researchers can define a chemical space of thousands or even millions of hypothetical this compound derivatives by varying substituent groups at different positions. An ML model, such as a Graph Neural Network (GNN) trained on existing experimental and DFT data, can then predict key properties (e.g., band gap, electron affinity, solubility) for every molecule in this virtual library in a matter of hours. This allows scientists to focus their synthetic efforts exclusively on the most promising candidates.
Inverse Design: Going a step further, inverse design models (e.g., Generative Adversarial Networks - GANs, or Variational Autoencoders - VAEs) can directly generate novel molecular structures that meet a desired set of target properties. A researcher could input "design a this compound derivative with a band gap of 1.8 eV and high electron mobility," and the AI would propose new, synthetically accessible structures that are predicted to fulfill these criteria.
Automated Synthesis Planning: Once a promising candidate is identified, AI tools can analyze vast reaction databases to propose the most efficient and high-yielding synthetic routes. This integration of design and synthesis planning streamlines the entire materials discovery workflow.
| Derivative ID | Substituents (R1, R2) | Predicted Band Gap (eV) | Predicted Electron Mobility (cm²/Vs) | AI Synthesis Priority Score (1-10) |
|---|---|---|---|---|
| PD-001 | -H, -H (unsubstituted) | 2.25 | 0.15 | N/A (Baseline) |
| PD-472 | -CN, -CN | 1.98 | 0.85 | 8.5 |
| PD-1138 | -CF₃, -CF₃ | 2.05 | 0.77 | 7.9 |
| PD-2187 | -F, -F | 2.20 | 0.40 | 9.2 |
| PD-5091 | -OCH₃, -OCH₃ | 2.31 | 0.08 | 4.1 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,10-Perylenedione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves oxidation of perylene derivatives using agents like chromic acid or ozone. Key parameters include solvent polarity (e.g., dichloromethane vs. DMF), temperature (60–120°C), and stoichiometric ratios of oxidizing agents. Yield optimization requires monitoring via HPLC or GC-MS to detect intermediates like perylenequinones . For purity, column chromatography with silica gel (hexane:ethyl acetate gradients) is recommended. Contradictions in literature-reported yields (45–78%) often stem from unaccounted side reactions (e.g., overoxidation to carboxylated byproducts) .
Q. How do spectroscopic techniques (UV-Vis, FTIR, NMR) characterize this compound’s electronic structure and functional groups?
- Methodological Answer : UV-Vis spectra show strong absorbance at 450–500 nm (π→π* transitions), while FTIR identifies carbonyl stretches at 1680–1700 cm⁻¹. ¹H NMR in CDCl₃ reveals aromatic protons as a singlet at δ 8.2–8.5 ppm. Discrepancies in reported λ_max values (±10 nm) may arise from solvent polarity effects or aggregation states . For reproducibility, ensure degassing to prevent oxygen interference during spectral acquisition .
Q. What are the stability profiles of this compound under varying storage conditions (light, temperature, humidity)?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) show degradation <5% at 25°C/dark vs. 15–20% under UV light (72 hrs). Humidity >70% triggers hydrolysis, forming dihydroxy-perylene derivatives. Use argon-filled vials with desiccants for long-term storage. Contradictory data on photodegradation kinetics (e.g., pseudo-first-order vs. zero-order) highlight the need for controlled light-source calibration .
Advanced Research Questions
Q. How can computational modeling (DFT, TD-DFT) resolve contradictions in experimental vs. theoretical redox potentials of this compound?
- Methodological Answer : Density Functional Theory (B3LYP/6-311+G(d,p)) predicts redox potentials within ±0.2 V of cyclic voltammetry data. Discrepancies >0.5 V often stem from solvent effects (e.g., implicit vs. explicit solvation models). For accuracy, include dispersion corrections (D3BJ) and validate against experimental ESR spin densities . Advanced workflows: (1) Optimize geometry in Gaussian, (2) Calculate frontier orbitals in ORCA, (3) Compare with CV data using the Nernst equation .
Q. What mechanistic insights explain the contradictory catalytic activity of this compound in singlet oxygen generation vs. electron transport?
- Methodological Answer : Conflicting reports arise from competing pathways: (i) Energy transfer (Type II) for ¹O₂ generation (quantum yield ΦΔ = 0.4–0.6) vs. (ii) Electron transfer (Type I) for superoxide formation. Use time-resolved spectroscopy (nanosecond flash photolysis) to distinguish lifetimes (τ(¹O₂) ≈ 4 µs vs. τ(O₂⁻) ≈ 100 ns). Control experiments with NaN₃ (¹O₂ quencher) and SOD (O₂⁻ scavenger) clarify dominant pathways .
Q. How do crystallographic defects (e.g., stacking faults, vacancies) impact the electrochemical performance of this compound in organic batteries?
- Methodological Answer : Single-crystal XRD reveals planar defects reduce Li⁺ intercalation capacity by 30–40% (Jahn-Teller distortions). Pair SEM-EDX with Raman mapping to correlate defect density (10¹⁰–10¹² cm⁻²) with charge-discharge hysteresis. Mitigation strategies: Annealing at 300°C under N₂ improves crystallinity but risks sublimation (TGA monitoring required) .
Methodological Frameworks for Addressing Contradictions
- PICO Framework : Use Population (this compound derivatives), Intervention (e.g., solvent polarity), Comparison (alternative synthetic routes), and Outcome (yield/purity) to structure hypotheses .
- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel redox properties), Novel (unexplored defect engineering), Ethical (non-toxic byproducts), and Relevant (energy storage applications) .
Data Reporting Standards
| Parameter | Precision Requirement | Example (this compound) |
|---|---|---|
| Yield (%) | ±1% (triplicate trials) | 72.3 ± 0.8% (n=3) |
| λ_max (nm) | ±2 nm (calibrated spectrometer) | 487 ± 1 nm (CH₂Cl₂, 25°C) |
| Redox Potential (V) | ±0.05 V (Ag/AgCl reference) | -1.23 V vs. Fc/Fc⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
